(2R)-2-cyclohexyloxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153546-27-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2R)-2-cyclohexyloxirane |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m0/s1 |
InChI Key |
NPRYHWFMGPYJIY-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2CO2 |
Canonical SMILES |
C1CCC(CC1)C2CO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2R)-2-cyclohexyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining enantiomerically enriched (2R)-2-cyclohexyloxirane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The guide details prominent methods, including asymmetric epoxidation using Jacobsen-Katsuki catalysts and the kinetic resolution of racemic cyclohexyloxirane. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate practical application in a research and development setting.
Asymmetric Epoxidation of Vinylcyclohexane via Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a widely utilized method for the enantioselective epoxidation of unfunctionalized alkenes. This reaction employs a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond of a substrate like vinylcyclohexane. The use of the (R,R)-enantiomer of the Jacobsen catalyst typically yields the (R)-epoxide.
The stereoselectivity of the Jacobsen epoxidation arises from the C2 symmetric chiral salen ligand coordinated to the manganese center. While the precise mechanism is still a subject of investigation, it is generally accepted to involve a manganese(V)-oxo intermediate.[1] The alkene is proposed to approach the metal-oxo bond in a "side-on" fashion to minimize steric interactions with the bulky substituents on the salen ligand, leading to the observed enantioselectivity.[2]
Experimental Protocol:
A general procedure for the Jacobsen-Katsuki epoxidation of vinylcyclohexane is as follows:
To a solution of vinylcyclohexane (1.0 mmol) in a suitable solvent such as dichloromethane (CH2Cl2) is added the (R,R)-Jacobsen's catalyst (typically 2-10 mol%). The reaction mixture is cooled, often to 0 °C or room temperature. A terminal oxidant, most commonly a buffered solution of sodium hypochlorite (NaOCl, commercial bleach), is then added slowly while monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the organic layer is separated, dried, and concentrated. The resulting this compound is then purified, typically by flash column chromatography.
Quantitative Data Summary:
| Catalyst | Oxidant | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst | NaOCl | N-methylmorpholine N-oxide (NMO) | 0 | 4 | 85 | 97 | Fictionalized Data |
| (R,R)-Jacobsen's Catalyst | m-CPBA | --- | 25 | 2 | 78 | 95 | Fictionalized Data |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult specific literature for validated data.
Diagram of the Jacobsen-Katsuki Epoxidation Workflow
Caption: Workflow for the synthesis of this compound.
Hydrolytic Kinetic Resolution of Racemic Cyclohexyloxirane
An alternative and powerful strategy to obtain enantiomerically pure epoxides is through the kinetic resolution of a racemic mixture. The Jacobsen group has developed a highly efficient method for the hydrolytic kinetic resolution (HKR) of terminal epoxides using a chiral cobalt(III)-salen complex.[3][4] In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. By using the (S,S)-enantiomer of the catalyst, the (S)-epoxide is preferentially hydrolyzed, resulting in the recovery of enantioenriched (R)-2-cyclohexyloxirane.
The mechanism of the HKR is understood to involve a cooperative bimetallic pathway where two cobalt-salen units work in concert. One cobalt center activates the epoxide towards nucleophilic attack, while the other delivers the water molecule. This dual activation model accounts for the high selectivity and efficiency of the reaction.
Experimental Protocol:
A typical experimental procedure for the hydrolytic kinetic resolution of racemic cyclohexyloxirane is as follows:
To a mixture of racemic 1,2-epoxycyclohexane (1.0 equiv) and the (S,S)-Co(III)-salen catalyst (typically 0.2-2.0 mol%) is added water (0.5-0.6 equiv). The reaction is stirred at room temperature and monitored for the conversion and enantiomeric excess of the remaining epoxide. Once the desired level of conversion (ideally around 50%) and enantiopurity is reached, the reaction mixture is worked up. The enantioenriched this compound is then separated from the diol byproduct and the catalyst, often by distillation or chromatography.
Quantitative Data Summary:
| Catalyst | Nucleophile | Temp (°C) | Time (h) | Epoxide Yield (%) | Epoxide ee (%) | Diol Yield (%) | Diol ee (%) | Reference |
| (S,S)-Co(III)-salen | H₂O | 25 | 12 | 45 | >99 | 53 | 98 | Fictionalized Data |
| (S,S)-Co(III)-salen | H₂O | 0 | 24 | 48 | >99 | 50 | 97 | Fictionalized Data |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult specific literature for validated data.
Diagram of the Hydrolytic Kinetic Resolution Logical Relationship
Caption: Selective hydrolysis in kinetic resolution.
Chemoenzymatic Synthesis
Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral epoxides. Lipases, in particular, can be employed in the kinetic resolution of racemic epoxides or their precursors. For instance, a lipase can selectively acylate one enantiomer of a racemic alcohol precursor, which can then be converted to the chiral epoxide. Alternatively, lipases can be used in the formation of a peracid in situ, which then acts as the epoxidizing agent in an enantioselective manner.
Experimental Protocol (Illustrative Example: Lipase-Catalyzed Kinetic Resolution of a Precursor):
A racemic alcohol precursor, such as 1-cyclohexenylethanol, can be subjected to kinetic resolution using a lipase like Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer, allowing for the separation of the enantioenriched unreacted alcohol and the acylated product. The enantioenriched alcohol can then be subjected to epoxidation to yield this compound.
Quantitative Data Summary:
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Alcohol ee (%) | Reference |
| CALB | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | Fictionalized Data |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult specific literature for validated data.
Diagram of a Chemoenzymatic Synthesis Workflow
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to (2R)-2-cyclohexyloxirane: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-cyclohexyloxirane, a chiral epoxide, serves as a valuable building block in organic synthesis, particularly in the development of complex molecules with specific stereochemistry. Its strained three-membered ring imparts significant reactivity, making it a versatile intermediate for the introduction of functional groups. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its known biological context.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-cyclohexyloxirane is presented below. It is important to note that while the data for the racemic mixture is more readily available, the properties of the individual enantiomers are expected to be identical except for their optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Boiling Point | 167.5 °C at 760 mmHg | [2] |
| Density | 1.014 g/cm³ | [2] |
| Refractive Index | 1.499 | [2] |
| Flash Point | 41.5 °C | [2] |
| LogP | 1.96550 | [2] |
| CAS Number | 3483-39-4 (for the racemic mixture) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the oxirane ring are expected to appear in the upfield region of the spectrum, typically between δ 2.5 and 3.5 ppm.[3] The specific chemical shifts and coupling constants would be influenced by the cyclohexane ring. The protons of the cyclohexane ring would exhibit complex multiplets in the δ 1.0-2.0 ppm range.
-
¹³C NMR: The carbon atoms of the epoxide ring are expected to resonate in the range of δ 40-60 ppm.[1] The carbons of the cyclohexane ring would appear further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of an epoxide is characterized by several key absorptions:
-
C-O-C asymmetric stretch: A strong band is expected in the 950-810 cm⁻¹ region.[4]
-
C-O-C symmetric stretch: Another characteristic band should appear between 880-750 cm⁻¹.[4]
-
C-H stretch (cyclohexane): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2950-2845 cm⁻¹) corresponding to the C-H bonds of the cyclohexane ring.[5]
-
CH₂ scissoring (cyclohexane): A band around 1465 cm⁻¹ is characteristic of the CH₂ groups in the cyclohexane ring.[5]
Mass Spectrometry (MS)
The mass spectrum of 2-cyclohexyloxirane is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of small neutral molecules and radical fragments from the cyclohexane and oxirane rings. Common fragments for cyclohexane derivatives include the loss of ethene (m/z = M-28) and other alkyl fragments.[6]
Experimental Protocols
Synthesis of this compound via Enantioselective Epoxidation
The enantioselective synthesis of this compound can be achieved through the asymmetric epoxidation of vinylcyclohexane. The Jacobsen-Katsuki epoxidation is a well-established method for this transformation, utilizing a chiral manganese-salen catalyst.[4][7]
Diagram of the Jacobsen-Katsuki Epoxidation Workflow:
Caption: Workflow for the enantioselective synthesis of this compound.
Methodology:
-
Catalyst Preparation: The chiral (R,R)-(salen)Mn(III)Cl catalyst is either purchased or prepared according to literature procedures. This typically involves the condensation of a chiral diamine with a salicylaldehyde derivative, followed by complexation with a manganese(II) salt and subsequent oxidation/anion exchange.[2]
-
Epoxidation Reaction: To a solution of vinylcyclohexane in a suitable solvent (e.g., dichloromethane) is added the chiral manganese-salen catalyst (typically 1-5 mol%). The reaction mixture is cooled, and a stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly while maintaining the temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is separated, washed, and dried. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Chemical Reactivity: Ring-Opening Reactions
The primary reactivity of this compound involves the nucleophilic ring-opening of the strained epoxide. This can occur under both acidic and basic conditions, often with high regioselectivity and stereospecificity.
Diagram of Acid- and Base-Catalyzed Ring-Opening:
Caption: Regioselectivity of acid- and base-catalyzed epoxide ring-opening.
Experimental Protocol for Ring-Opening with an Amine (Example):
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as isopropanol or acetonitrile.
-
Nucleophile Addition: The amine nucleophile (e.g., benzylamine) is added to the solution, typically in a 1:1 to 1.2:1 molar ratio.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) until the starting epoxide is consumed (monitored by TLC or GC).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or crystallization to yield the corresponding β-amino alcohol. The reaction proceeds via an SN2 mechanism, resulting in an anti-addition product where the stereochemistry at the attacked carbon is inverted.[8]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or involvement in signaling pathways of this compound. However, the epoxide moiety is a known structural alert in drug discovery, often associated with reactivity towards biological nucleophiles like DNA and proteins.[9]
The broader class of cyclohexane derivatives has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] It is plausible that derivatives of this compound could be synthesized and evaluated for similar activities. The chiral nature of this molecule makes it an attractive starting material for the synthesis of enantiomerically pure drug candidates.
Conclusion
This compound is a valuable chiral building block with well-defined physical properties and predictable chemical reactivity. Its enantioselective synthesis is achievable through established methods like the Jacobsen-Katsuki epoxidation. The primary utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions, which allows for the stereocontrolled introduction of various functional groups. While specific biological data for this compound is currently limited, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel bioactive molecules. Further research into its biological effects and potential applications in drug discovery is warranted.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 3. msmu.primo.exlibrisgroup.com [msmu.primo.exlibrisgroup.com]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. RU2478621C2 - Cyclohexane derivative and its pharmaceutical use - Google Patents [patents.google.com]
- 10. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (2R)-2-Cyclohexyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2R)-2-cyclohexyloxirane. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and visual representations of the underlying molecular interactions and experimental workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this chiral epoxide, which serves as a valuable building block in pharmaceutical synthesis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclohexyl and oxirane rings. Due to the chiral nature of the molecule and the rigid conformation of the cyclohexane ring, many of the methylene protons are diastereotopic and exhibit complex splitting patterns.
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These values are based on the analysis of closely related structures, such as cyclohexene oxide, and established principles of NMR spectroscopy. For cyclohexene oxide, the protons on the epoxide ring have a chemical shift of approximately 3.1 ppm, while the adjacent methylene protons are found in the 1.2-2.0 ppm range. Protons on a cyclohexane ring typically appear between 1.1 and 1.8 ppm. The methine proton on the carbon attached to the epoxide is expected to be shifted further downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (Oxirane CH) | 2.9 - 3.2 | ddd | J(H1, H2a) = 4.0, J(H1, H2b) = 2.5, J(H1, H3) = 5.0 |
| H-2a (Oxirane CH₂) | 2.6 - 2.8 | dd | J(H2a, H2b) = 5.5, J(H2a, H1) = 4.0 |
| H-2b (Oxirane CH₂) | 2.3 - 2.5 | dd | J(H2b, H2a) = 5.5, J(H2b, H1) = 2.5 |
| H-3 (Cyclohexyl CH) | 1.6 - 1.8 | m | - |
| H-4ax, H-8ax (Cyclohexyl CH₂) | 1.1 - 1.3 | m | - |
| H-4eq, H-8eq (Cyclohexyl CH₂) | 1.7 - 1.9 | m | - |
| H-5ax, H-7ax (Cyclohexyl CH₂) | 1.1 - 1.3 | m | - |
| H-5eq, H-7eq (Cyclohexyl CH₂) | 1.7 - 1.9 | m | - |
| H-6ax (Cyclohexyl CH₂) | 1.1 - 1.3 | m | - |
| H-6eq (Cyclohexyl CH₂) | 1.7 - 1.9 | m | - |
Note: The chemical shifts for the cyclohexyl protons are complex and overlapping due to the conformational rigidity and the presence of multiple axial and equatorial protons. 2D NMR techniques such as COSY and HSQC would be required for unambiguous assignment.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol provides a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
2.2. Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used for routine ¹H NMR.
-
Number of Scans (NS): 16 to 64 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time (AQ): Typically 3-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Analysis: For multiplets, measure the separation between the individual lines to determine the coupling constants (J-values) in Hertz (Hz).
Visualization of Molecular and Experimental Structures
3.1. Spin-Spin Coupling Network
The following diagram illustrates the key spin-spin coupling interactions between the protons of the oxirane ring and the adjacent methine proton of the cyclohexyl ring in this compound.
3.2. Experimental Workflow for ¹H NMR Analysis
This diagram outlines the logical flow of the experimental procedure for acquiring and analyzing the ¹H NMR spectrum.
A Comprehensive Technical Guide to (2R)-2-Cyclohexyloxirane for Researchers and Drug Development Professionals
Introduction
(2R)-2-Cyclohexyloxirane is a chiral epoxide that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined three-membered ring allows for the introduction of specific stereocenters, a critical aspect in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, and potential applications in medicinal chemistry, with a focus on providing practical information for researchers and professionals in drug development.
Molecular Structure and Chemical Identity
This compound, a colorless liquid, possesses a cyclohexane ring attached to an oxirane (epoxide) ring. The "(2R)" designation specifies the stereochemistry at the chiral center of the oxirane ring. While a specific CAS number for the (2R)-enantiomer is not widely reported, the racemic mixture, 2-cyclohexyloxirane, is identified by CAS Number 3483-39-4 [1][2][3][4][5].
Molecular Structure:
Table 1: Physicochemical and Spectroscopic Data for 2-Cyclohexyloxirane (Racemate)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Boiling Point | 167.5 °C at 760 mmHg | [1] |
| Density | 1.014 g/cm³ | [1] |
| SMILES | C1CCC(C(C1)C2CO2) | [2] |
| InChI | InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2 | [3] |
| ¹H NMR (CDCl₃, ppm) | δ 2.90-2.85 (m, 1H), 2.69 (dd, J=4.9, 4.1 Hz, 1H), 2.45 (dd, J=4.9, 2.8 Hz, 1H), 1.85-1.60 (m, 5H), 1.30-1.05 (m, 6H) | Predicted based on general epoxide spectra[6][7][8][9] |
| ¹³C NMR (CDCl₃, ppm) | δ 54.5, 52.8, 41.5, 31.0, 29.9, 26.5, 26.2, 26.0 | Predicted based on general epoxide spectra[6][7][8][9] |
Note: Spectroscopic data is predicted based on typical values for similar structures and may vary.
Synthesis of this compound
The enantioselective synthesis of this compound is most effectively achieved through the asymmetric epoxidation of its prochiral precursor, vinylcyclohexane. The Jacobsen-Katsuki epoxidation is a powerful and widely used method for this transformation, employing a chiral manganese-salen complex as the catalyst[10][11][12][13][14].
Experimental Protocol: Asymmetric Epoxidation of Vinylcyclohexane via Jacobsen-Katsuki Reaction
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
Vinylcyclohexane
-
(R,R)-Jacobsen's catalyst (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (optional, as a co-catalyst)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Phosphate buffer (pH ~11.3)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclohexane (1.0 eq) and (R,R)-Jacobsen's catalyst (0.01-0.05 eq) in dichloromethane. If used, add the 4-phenylpyridine N-oxide co-catalyst (0.25 eq).
-
Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a buffered aqueous solution of sodium hypochlorite (1.5-2.0 eq, pH adjusted to ~11.3) dropwise over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield enantiomerically enriched this compound.
-
Characterization: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development and Medicinal Chemistry
Chiral epoxides are highly sought-after intermediates in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs)[15]. The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to stereospecific ring-opening and the formation of 1,2-disubstituted cyclohexyl derivatives. This reactivity is fundamental to its utility in drug development.
Role as a Chiral Building Block
The primary application of this compound is as a chiral synthon. The regioselectivity of the ring-opening reaction can often be controlled by the reaction conditions (acidic or basic) and the nature of the nucleophile.
-
Under basic or neutral conditions (Sₙ2-type): Nucleophiles will typically attack the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center.
-
Under acidic conditions: The epoxide oxygen is protonated, and the reaction proceeds through a more Sₙ1-like transition state. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize a partial positive charge.
This predictable stereochemical outcome is invaluable for constructing chiral drug molecules where specific stereoisomers are required for biological activity. Although specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly available literature, its structural motif is relevant to the synthesis of various therapeutic agents, including potential antiviral and anticancer compounds[16][17][18]. The cyclohexyl group can act as a lipophilic moiety, potentially improving the pharmacokinetic properties of a drug candidate.
References
- 1. 2-cyclohexyloxirane|3483-39-4|lookchem [lookchem.com]
- 2. scent.vn [scent.vn]
- 3. 2-Cyclohexyloxirane | C8H14O | CID 94264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 2-cyclohexyloxirane | CAS#:3483-39-4 | Chemsrc [chemsrc.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. Solved 3. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com [chegg.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 12. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 14. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Asymmetric Epoxidation of Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary mechanisms for the asymmetric epoxidation of cyclohexene, a key transformation in synthetic organic chemistry. Chiral epoxides are invaluable building blocks for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients. This document details the core catalytic systems, presents quantitative performance data, outlines detailed experimental protocols, and visualizes the reaction mechanisms.
Introduction
The conversion of a prochiral alkene like cyclohexene into a chiral epoxide is a foundational challenge in asymmetric synthesis. The resulting cyclohexene oxide is a versatile intermediate, amenable to a variety of stereospecific ring-opening reactions to install vicinal functional groups. Over the past several decades, two main strategies have emerged as highly effective and reliable for this transformation: the metal-catalyzed Jacobsen-Katsuki epoxidation and the organocatalytic Shi epoxidation. While the Sharpless epoxidation is a landmark in asymmetric synthesis, it is primarily effective for allylic alcohols and thus not typically applied to unfunctionalized olefins like cyclohexene.[1] This guide will focus on the two most relevant and widely adopted methods for this specific substrate class.
The Jacobsen-Katsuki Epoxidation
Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this method utilizes a chiral manganese-salen complex to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes.[1][2] It has become a benchmark for metal-catalyzed asymmetric epoxidation.
Mechanism and Catalytic Cycle
The precise mechanism of the Jacobsen-Katsuki epoxidation is not definitively established, but it is widely accepted to proceed through a high-valent manganese(V)-oxo intermediate.[1] This active oxidant is generated from the Mn(III)-salen precatalyst by a terminal oxidant. Several pathways for the oxygen transfer to the alkene have been proposed, including a concerted "side-on" approach, a metallaoxetane intermediate, or a radical pathway.[1][3] For cis-disubstituted olefins like cyclohexene, a concerted mechanism is generally favored.[3]
The catalytic cycle begins with the oxidation of the Mn(III) complex to the active Mn(V)=O species by a terminal oxidant (e.g., NaOCl). The alkene then approaches the metal-oxo bond. The stereoselectivity is dictated by the C₂-symmetric chiral salen ligand, which creates a chiral environment that favors the approach of one prochiral face of the alkene over the other.[4] After the oxygen atom is transferred to the alkene to form the epoxide, the Mn(III) catalyst is regenerated and can re-enter the catalytic cycle.
Catalyst and Oxidant
-
Catalyst: The most common catalyst is (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, often referred to simply as Jacobsen's catalyst.[5] The bulky tert-butyl groups and the chiral diaminocyclohexane backbone are crucial for inducing high enantioselectivity.[4]
-
Terminal Oxidant: A variety of oxidants can be used, with buffered sodium hypochlorite (NaOCl, household bleach) being a common, inexpensive, and effective choice.[1] Other oxidants like meta-chloroperoxybenzoic acid (mCPBA) can also be employed.
The Shi Epoxidation
As a powerful alternative to metal-based systems, the Shi epoxidation is a premier example of organocatalysis. Developed by Yian Shi and colleagues, this method uses a chiral ketone derived from D-fructose to catalyze the asymmetric epoxidation of a wide range of alkenes, including trans-, tri-, and cis-substituted olefins.[6]
Mechanism and Catalytic Cycle
The Shi epoxidation proceeds via a chiral dioxirane intermediate, which is the active oxidizing species.[6] This intermediate is generated in situ from the reaction of the chiral ketone catalyst with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).
The catalytic cycle involves the nucleophilic attack of the peroxymonosulfate anion (from Oxone) on the ketone's carbonyl group. Subsequent intramolecular cyclization, with sulfate acting as a good leaving group, forms the highly reactive chiral dioxirane. This dioxirane then transfers an oxygen atom to the alkene in a concerted fashion through a spiro transition state. The stereochemical outcome is controlled by the rigid, chiral backbone of the ketone catalyst, which dictates the facial selectivity of the oxygen transfer. After epoxidation, the ketone is regenerated and can participate in another cycle. The reaction pH is critical; a buffered basic medium (pH ≈ 10.5) is often used to accelerate dioxirane formation while minimizing a competing Baeyer-Villiger side reaction.[6][7]
Catalyst and Oxidant
-
Catalyst: The most common catalyst is a derivative of D-fructose, 1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose.[8] Its enantiomer, derived from L-sorbose, is also accessible, allowing for the synthesis of either epoxide enantiomer.
-
Terminal Oxidant: Oxone®, a stable triple salt containing potassium peroxymonosulfate (KHSO₅), is the standard oxidant for this reaction.
Data Presentation: Performance Comparison
The following table summarizes representative quantitative data for the asymmetric epoxidation of cyclohexene and structurally related substrates using the Jacobsen and Shi catalysts. High enantiomeric excesses are achievable with both methods.
| Catalyst System | Substrate | Terminal Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Jacobsen Catalyst | cis-Olefins (general) | NaOCl | High | >90 | [4] |
| Shi Catalyst | 1-Phenylcyclohexene | Oxone | High | 85 | [8] |
| Shi Catalyst | cis-β-Methylstyrene | Oxone | 87 | 91 | [9] |
Note: Data for specific substrates are presented to illustrate the high selectivity of the catalyst systems. Performance with cyclohexene is expected to be comparable, particularly for the Shi catalyst with cyclic olefins.
Experimental Protocols
The following protocols are representative procedures for the asymmetric epoxidation of cyclohexene. All operations should be carried out in a well-ventilated fume hood.
Protocol 1: Jacobsen-Katsuki Epoxidation of Cyclohexene
This procedure is adapted from general methods for the epoxidation of unfunctionalized olefins.[5]
Materials:
-
(R,R)-Jacobsen's Catalyst
-
Cyclohexene (freshly distilled)
-
Dichloromethane (CH₂Cl₂)
-
0.55 M Sodium hypochlorite solution (bleach), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (e.g., 0.04 equivalents based on the alkene).
-
Dissolve the catalyst in dichloromethane (approx. 0.2 M concentration relative to the alkene).
-
Add cyclohexene (1.0 equivalent) to the solution and cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the buffered NaOCl solution (1.5 equivalents) dropwise over 30-60 minutes. The reaction is biphasic.
-
Monitor the reaction by TLC or GC. Upon completion (typically 2-4 hours), transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude cyclohexene oxide by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Protocol 2: Shi Epoxidation of Cyclohexene
This procedure is adapted from the epoxidation of 1-phenylcyclohexene.[8]
Materials:
-
Shi Catalyst (fructose-derived ketone)
-
Cyclohexene
-
Acetonitrile (CH₃CN)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Potassium carbonate (K₂CO₃)
-
Oxone® (potassium peroxymonosulfate)
-
Tetrabutylammonium sulfate (phase-transfer catalyst)
-
Deionized water
Procedure:
-
In a flask, dissolve cyclohexene (1.0 equivalent) and the Shi catalyst (0.2-0.3 equivalents) in acetonitrile.
-
In a separate flask, prepare an aqueous buffer solution containing K₂HPO₄, EDTA, and tetrabutylammonium sulfate.
-
Combine the organic and aqueous solutions in a reaction vessel equipped for vigorous stirring and cool to 0 °C.
-
In a separate container, prepare a mixture of Oxone® (approx. 1.5 equivalents) and K₂CO₃ (as a solid mixture).
-
Add the solid Oxone®/K₂CO₃ mixture portion-wise to the vigorously stirred, biphasic reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until TLC or GC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash chromatography and determine the enantiomeric excess by chiral GC or HPLC.
Experimental Workflow Visualization
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Shi Epoxidation [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Optimization of mesoporous titanosilicate catalysts for cyclohexene epoxidation via statistically guided synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of (2R)-2-cyclohexyloxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Epoxides, or oxiranes, are three-membered heterocyclic ethers characterized by a strained ring. This ring strain is a dominant factor in their chemical reactivity, making them susceptible to ring-opening reactions. The thermodynamic stability of an epoxide is a measure of its internal energy and is typically quantified by its standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A less negative or more positive value for these parameters indicates lower thermodynamic stability and, consequently, higher reactivity.
The stability of (2R)-2-cyclohexyloxirane is influenced by several factors:
-
Ring Strain: The three-membered ring of the oxirane is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This strain energy contributes significantly to its enthalpy of formation.
-
Substituent Effects: The cyclohexyl group, being a bulky alkyl substituent, can influence the electronic and steric environment of the oxirane ring, thereby affecting its stability.
-
Stereochemistry: The (2R) configuration denotes a specific spatial arrangement of the atoms, which can have subtle but measurable effects on the molecule's energy.
Understanding the thermodynamic stability of this compound is paramount for optimizing its synthesis, storage, and reaction conditions in drug development and other applications.
Quantitative Thermodynamic Data
Direct experimental thermodynamic data for this compound is scarce in the literature. However, we can infer its approximate thermodynamic properties by examining data for structurally related compounds such as cyclohexene oxide and other alkyl-substituted epoxides. The following table summarizes typical thermodynamic data for relevant compounds, providing a comparative basis for estimating the properties of this compound.
| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | ΔGf° (gas, 298.15 K) (kJ/mol) | Method |
| Ethylene Oxide | C₂H₄O | -52.6 ± 0.4 | -13.3 | Experimental |
| Propylene Oxide | C₃H₆O | -92.9 ± 0.8 | - | Experimental |
| Cyclohexene Oxide | C₆H₁₀O | -153.1 (liquid) | - | Experimental |
| cis-2,3-Dimethyloxirane | C₄H₈O | -133.5 ± 1.3 | - | Experimental[1] |
| trans-2,3-Dimethyloxirane | C₄H₈O | -138.1 ± 1.2 | - | Experimental[1] |
Note: The data presented are for comparative purposes. The actual thermodynamic values for this compound would require specific experimental determination or high-level computational modeling.
Experimental Protocols for Determining Thermodynamic Stability
The thermodynamic stability of a compound like this compound can be determined experimentally using calorimetric techniques. These methods measure the heat changes associated with chemical reactions, from which the enthalpy of formation can be derived.
Reaction Calorimetry
Reaction calorimetry is a powerful technique to determine the enthalpy of formation of epoxides.[1] The method involves measuring the enthalpy of a specific reaction, such as the reduction of the epoxide to the corresponding alcohol.
Experimental Workflow:
Figure 1: Workflow for determining the enthalpy of formation using reaction calorimetry.
Detailed Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is prepared. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is also prepared in a known concentration.
-
Calorimetric Measurement: The epoxide solution is introduced into a reaction calorimeter, and the reducing agent is added to initiate the reduction reaction. The calorimeter measures the heat evolved or absorbed during the reaction (ΔHrxn).
-
Data Analysis: The enthalpy of formation of the epoxide (ΔHf°(epoxide)) is calculated using Hess's Law. This requires known values for the enthalpy of formation of the reducing agent, the resulting alcohol (cyclohexanol), and any other reactants and products. The equation is as follows:
ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)
By rearranging this equation, the unknown ΔHf°(epoxide) can be determined.
Bomb Calorimetry
Bomb calorimetry is used to determine the heat of combustion of a substance. From this value, the enthalpy of formation can be calculated.
Experimental Workflow:
Figure 2: Workflow for determining the enthalpy of formation using bomb calorimetry.
Detailed Methodology:
-
Sample Preparation: A known mass of this compound is placed in a sample holder within the bomb calorimeter.
-
Combustion: The bomb is sealed and pressurized with pure oxygen. The sample is then ignited electrically.
-
Measurement and Analysis: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The heat of combustion (ΔHc°) is calculated from this temperature change and the known heat capacity of the calorimeter. The enthalpy of formation is then calculated using the following relationship, where the enthalpies of formation of CO₂ and H₂O are known:
ΔHc° = ΣΔHf°(products) - ΣΔHf°(reactants)
Computational Protocols for Predicting Thermodynamic Stability
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates of enthalpies of formation and Gibbs free energies.
Computational Workflow:
Figure 3: Workflow for computational determination of thermodynamic properties.
Detailed Methodology:
-
Model Setup: A 3D model of the this compound molecule is constructed.
-
Quantum Chemical Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single Point Energy Calculation: A more accurate energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CBS-QB3 or G4).[1]
-
-
Thermodynamic Analysis:
-
The calculated electronic energy is corrected with the ZPVE and thermal contributions to obtain the enthalpy and Gibbs free energy at a given temperature.
-
For improved accuracy, an isodesmic reaction scheme is often employed. This involves calculating the enthalpy of a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be calculated with greater accuracy, as systematic errors in the computational method tend to cancel out.
-
Reactivity and Ring-Opening of this compound
The thermodynamic instability of the oxirane ring is the driving force for its ring-opening reactions. These reactions can proceed via different mechanisms depending on the reaction conditions (acidic or basic).
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For a secondary-tertiary epoxide, the nucleophile preferentially attacks the more substituted carbon due to the partial positive charge stabilization in the transition state, which has significant SN1 character. For this compound, which has two secondary carbons, the attack can occur at either carbon, but steric hindrance from the cyclohexyl ring may influence the outcome.
Figure 4: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, a strong nucleophile directly attacks one of the carbon atoms of the oxirane ring in an SN2 fashion. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. In the case of this compound, both carbons of the oxirane are secondary, but the accessibility of each carbon to the incoming nucleophile can be different due to the conformation of the cyclohexyl ring. The reaction results in the formation of a trans-substituted cyclohexanol derivative after workup.
Figure 5: Base-catalyzed ring-opening of this compound.
Conclusion
The thermodynamic stability of this compound is a key determinant of its chemical behavior. While specific experimental data for this compound is limited, established experimental techniques like reaction and bomb calorimetry, coupled with powerful computational methods, provide robust avenues for its determination. The inherent ring strain of the oxirane moiety renders it susceptible to nucleophilic attack under both acidic and basic conditions, leading to stereospecific ring-opening products. A thorough understanding of these thermodynamic and kinetic principles is essential for the effective utilization of this compound as a versatile building block in the synthesis of complex molecules for the pharmaceutical and other chemical industries.
References
Chiral Epoxides in Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chiral epoxides are pivotal intermediates in modern organic synthesis, prized for their versatility and the stereochemical control they offer.[1] As three-membered cyclic ethers with at least one stereogenic center, the strain inherent in the epoxide ring makes them highly reactive towards a variety of nucleophiles. This reactivity, coupled with the ability to introduce chirality in a predictable manner, has established them as indispensable building blocks in the synthesis of complex, biologically active molecules, including a wide array of pharmaceuticals. The stereospecific nature of their ring-opening reactions allows for the precise installation of new functional groups, making them a cornerstone of asymmetric synthesis. This technical guide provides an in-depth review of the core methodologies for synthesizing chiral epoxides, their key transformations, and their applications in drug development, with a focus on experimental details and quantitative data.
Core Synthetic Methodologies for Chiral Epoxides
The enantioselective epoxidation of prochiral alkenes is the most direct and widely employed strategy for accessing chiral epoxides. Several powerful catalytic systems have been developed for this purpose, each with its own scope and advantages.
Sharpless Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate (DET or DIPT), with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[3] A key advantage of this method is its predictable stereochemical outcome, which is determined by the chirality of the tartrate ligand used.[4]
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol [5][6]
-
To a dry 25-mL round-bottom flask, add L-(+)-diethyl tartrate (800 mg, 3.88 mmol).
-
Add a magnetic stir bar, titanium(IV) isopropoxide (960 µL, 3.24 mmol), and 10 mL of dry dichloromethane (CH₂Cl₂).
-
Seal the flask with a septum and maintain a nitrogen atmosphere.
-
Cool the flask and its contents to -23 °C in a carbon tetrachloride/dry ice bath and stir for 5 minutes.
-
Add geraniol (500 mg, 3.24 mmol) dissolved in 1 mL of dry CH₂Cl₂ via syringe.
-
Slowly add tert-butyl hydroperoxide (1.2 mL of a 5.0–6.0 M solution in nonane, ~6.6 mmol) via syringe.
-
Allow the solution to stir at -23 °C for 45 minutes.
-
Cap the flask and store it in a -20 °C freezer for at least 18 hours.
-
For work-up, quench the reaction by adding a solution of 10% aqueous sodium thiosulfate and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DIPT | 77 | >95 |
| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | 85 | 99 |
| (Z)-3-Methyl-2-penten-1-ol | (-)-DET | 78 | 92 |
| Nerol | (+)-DIPT | 80 | 91 |
| Cinnamyl alcohol | (+)-DET | 80 | 96 |
Catalytic Cycle of Sharpless Asymmetric Epoxidation
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins.[7][8] This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (bleach).[7] It is complementary to the Sharpless epoxidation as it does not require an allylic alcohol directing group.[8]
Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene
-
Dissolve the alkene (e.g., indene, 1 mmol) in a suitable solvent such as dichloromethane (5 mL) in a round-bottom flask.
-
Add the chiral (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a buffered solution of sodium hypochlorite (commercial bleach, ~1.5 mmol) dropwise with vigorous stirring over a period of 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium sulfite, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Quantitative Data for Jacobsen-Katsuki Epoxidation
| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (Z)-1-Phenylpropene | 84 | 97 |
| Indene | 80 | 95 |
| 1,2-Dihydronaphthalene | 89 | 98 |
| (Z)-Stilbene | 65 | 90 |
| 2,2-Dimethylchromene | 97 | 97 |
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Enzymatic Epoxidation
Biocatalytic methods for epoxidation have gained significant attention as they offer environmentally benign reaction conditions and often high enantioselectivity.[9] Lipases and peroxygenases are commonly employed enzymes. Chemoenzymatic systems, which use a lipase to generate a peracid in situ for the epoxidation, are particularly effective.[9]
Experimental Protocol: Chemoenzymatic Epoxidation of 1-Nonene [9]
-
In a 50 mL round-bottom flask, dissolve 1-nonene (0.6 mmol) in chloroform (10 mL).
-
Add phenylacetic acid (8.8 mmol) and immobilized Candida antarctica lipase B (Novozym 435, 19.9 mg).
-
Initiate the reaction by adding 30% (w/w) hydrogen peroxide (4.4 mmol) in a single step.
-
Shake the reaction mixture at 250 rpm for 12 hours at 35 °C.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter to remove the immobilized enzyme.
-
Wash the filtrate with aqueous sodium bicarbonate to remove excess phenylacetic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude epoxide.
-
Purify by column chromatography if necessary.
Quantitative Data for Chemoenzymatic Epoxidation [9]
| Alkene Substrate | Yield (%) |
| 1-Nonene | 99 |
| 1-Heptene | 95 |
| Styrene | 92 |
| Cyclohexene | 99 |
| 1-Methylcyclohexene | 98 |
Workflow of Chemoenzymatic Epoxidation
Caption: General workflow of chemoenzymatic epoxidation.
Reactivity of Chiral Epoxides: Ring-Opening Reactions
The synthetic utility of chiral epoxides stems from their susceptibility to undergo stereospecific ring-opening reactions with a wide range of nucleophiles. These reactions proceed via an Sₙ2 mechanism, resulting in inversion of configuration at the center of attack. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.
-
Under basic or neutral conditions , nucleophiles attack the less sterically hindered carbon atom.
-
Under acidic conditions , the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state.[7]
Experimental Protocol: Ring-Opening of Styrene Oxide with Aniline
-
In a reaction vessel, mix styrene oxide (1 mmol), aniline (1 mmol), and cyanuric chloride (0.02 mmol) as a catalyst.
-
Stir the mixture at room temperature under solvent-free conditions.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 0.5 N HCl (15 mL) and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel to afford the pure β-amino alcohol.
Regioselectivity in the Ring-Opening of Styrene Oxide
| Nucleophile | Conditions | Major Product (Attack at) | Regioisomeric Ratio |
| Aniline | Cyanuric Chloride (cat.) | Benzylic Carbon | >95:5 |
| Benzylamine | Cyanuric Chloride (cat.) | Terminal Carbon | >95:5 |
| Methanol | Acidic (H⁺) | Benzylic Carbon | >99:1[6] |
| Methoxide | Basic (CH₃O⁻) | Terminal Carbon | >95:5 |
| Sodium Azide | (Salen)Cr catalyst | Benzylic or Terminal (catalyst dependent) | Variable |
Application in Drug Development: Synthesis of (S)-Propranolol
Chiral epoxides are crucial intermediates in the synthesis of many pharmaceuticals. A classic example is the synthesis of the β-blocker (S)-propranolol, where the desired stereochemistry is introduced via a chiral epoxide.[5]
Experimental Protocol: Synthesis of (S)-Propranolol from a Chiral Epoxide Intermediate
This protocol outlines the final step in the synthesis, starting from the chiral glycidyl ether intermediate.
-
A solution of (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (the chiral glycidyl ether, 2g, 10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is prepared.
-
The mixture is stirred and heated to reflux for 1 hour.
-
The solvent is removed under reduced pressure to yield crude (S)-propranolol.
-
The product can be purified by recrystallization from hexane.
Conclusion
Chiral epoxides are high-value synthetic intermediates that provide a reliable and versatile platform for the introduction of stereocenters in complex molecules. The development of powerful asymmetric epoxidation methods, such as the Sharpless, Jacobsen-Katsuki, and various enzymatic protocols, has made a wide range of chiral epoxides readily accessible. Their predictable reactivity in stereospecific ring-opening reactions allows for the synthesis of a diverse array of chiral building blocks, which are essential for the pharmaceutical and fine chemical industries. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of chiral epoxides is crucial for the design and execution of efficient and stereoselective synthetic routes to novel therapeutic agents.
References
- 1. synarchive.com [synarchive.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible photons for the regioselective nucleophilic ring opening of epoxides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02612H [pubs.rsc.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
In-Depth Technical Guide to the Safety and Handling of (2R)-2-Cyclohexyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (2R)-2-cyclohexyloxirane, a reactive epoxide compound. The information herein is intended to support safe laboratory practices and risk mitigation in research and development settings.
Chemical and Physical Properties
This compound is a flammable liquid and vapor with a molecular weight of 126.20 g/mol .[1][2] Its chemical structure and key physical properties are summarized in the table below. Understanding these properties is crucial for implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| CAS Number | 3483-39-4 | [1] |
| Appearance | Colorless liquid (presumed) | General chemical knowledge |
| Boiling Point | 167.5 °C at 760 mmHg | |
| Flash Point | 41.5 °C | |
| Density | 1.014 g/cm³ | |
| Vapor Pressure | 1.8053 hPa @ 20°C (estimated) | [2] |
| XLogP3-AA | 2.3 | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard statements and pictograms are outlined below.
| GHS Classification | Hazard Statement | Pictogram |
| Flammable liquids - Category 3 | H226: Flammable liquid and vapor[1] | |
| Acute toxicity, oral - Category 4 | H302: Harmful if swallowed[1] | |
| Skin corrosion/irritation - Category 2 | H315: Causes skin irritation[1] | |
| Serious eye damage/eye irritation - Category 2A | H319: Causes serious eye irritation[1] | |
| Acute toxicity, inhalation - Category 4 | H332: Harmful if inhaled[1] | |
| Specific target organ toxicity, single exposure - Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness[1] | |
| Carcinogenicity - Category 2 | H351: Suspected of causing cancer[1] |
Signal Word: Warning[1]
Safe Handling and Storage
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exists and a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.
3.2. Storage
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from oxidizing agents, strong acids, and strong bases.
Accidental Release and First Aid Measures
4.1. Accidental Release
In the event of a spill, the following steps should be taken:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key in vitro experiments to assess the toxicological profile of this compound.
5.1. In Vitro Cytotoxicity - MTT Assay
This assay determines the concentration at which the compound reduces the viability of cultured cells.
-
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, HaCaT - keratinocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
5.2. In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test
This test assesses the potential of the compound to cause skin irritation.
-
Materials:
-
Reconstructed human epidermis tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided with the tissue models
-
This compound
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate Buffered Saline)
-
MTT assay reagents
-
-
Methodology:
-
Place the RhE tissues in a 6- or 24-well plate containing assay medium and pre-incubate.
-
Apply a defined amount of this compound directly to the surface of the tissue. Treat other tissues with the positive and negative controls.
-
Incubate for a specified exposure time (e.g., 60 minutes).
-
After exposure, thoroughly wash the tissues to remove the test substance.
-
Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
Following the post-incubation period, assess tissue viability using the MTT assay as described in the cytotoxicity protocol.
-
A chemical is classified as an irritant if the tissue viability is reduced to 50% or less compared to the negative control.[3]
-
Potential Signaling Pathways and Risk Assessment
6.1. Potential Toxicological Signaling Pathways
Epoxides are reactive electrophiles that can interact with cellular nucleophiles such as DNA, RNA, and proteins. This reactivity is the basis for their potential toxicity and carcinogenicity. While specific signaling pathways for this compound are not well-documented, the broader class of epoxides is known to potentially influence several key cellular signaling cascades. The diagram below illustrates a generalized pathway of how a toxic epoxide could induce cellular stress and lead to apoptosis.
References
Methodological & Application
Application Notes: (2R)-2-Cyclohexyloxirane as a Chiral Building Block for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Cyclohexyloxirane is a valuable and versatile chiral building block in organic synthesis. Its inherent ring strain and defined stereochemistry make it an excellent precursor for the introduction of specific stereocenters in complex molecules, including a wide array of natural products. The strategic ring-opening of this epoxide allows for the diastereoselective and enantioselective formation of various functionalized cyclohexane derivatives, which are common motifs in bioactive natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key chiral intermediates for natural product synthesis.
Key Application: Synthesis of (R)-Cyclohex-2-enol
A primary application of this compound is its conversion to (R)-cyclohex-2-enol, another highly valuable chiral building block. This transformation is typically achieved through an enantioselective deprotonation facilitated by chiral lithium amides. (R)-cyclohex-2-enol serves as a versatile precursor in the synthesis of various natural products.
Quantitative Data for the Synthesis of (R)-Cyclohex-2-enol from Cyclohexene Oxide
The following table summarizes the quantitative data for the conversion of cyclohexene oxide to (R)-cyclohex-2-enol using different chiral lithium amide catalysts.
| Catalyst/Reagent | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine | - | 80 | 78 | [1] |
| 3-Aminomethyl-2-azabicyclo[2.2.1]heptane | DBU | 91 | 96 | [2] |
| (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane | - | 95 | 99 | [1] |
| (-)-N,N-diisopinocampheylamine (DIPAM) | - | 82 | 95 | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Cyclohex-2-enol using (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane[1]
This protocol describes a highly enantioselective method for the synthesis of (R)-cyclohex-2-enol from cyclohexene oxide.
Materials:
-
Cyclohexene oxide
-
(1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane (chiral amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chiral amine (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 mmol) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes to form the chiral lithium amide.
-
Cool the solution to -78 °C and add a solution of cyclohexene oxide (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-cyclohex-2-enol.
Protocol 2: Synthesis of (R)-Cyclohex-2-enol using 3-Aminomethyl-2-azabicyclo[2.2.1]heptane and DBU[2]
This protocol provides an alternative high-yielding and highly enantioselective synthesis of (R)-cyclohex-2-enol.
Materials:
-
Cyclohexene oxide
-
3-Aminomethyl-2-azabicyclo[2.2.1]heptane (chiral amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the chiral lithium amide by adding n-BuLi (1.2 mmol) to a solution of the chiral amine (1.3 mmol) in anhydrous diethyl ether (5 mL) at 0 °C under an inert atmosphere.
-
Stir the solution for 15 minutes at 0 °C.
-
Add DBU (1.3 mmol) to the lithium amide solution and stir for an additional 15 minutes at 0 °C.
-
Cool the mixture to room temperature and add cyclohexene oxide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by chromatography to obtain (R)-cyclohex-2-enol.
Visualizations
Logical Workflow for the Application of this compound
Caption: Workflow from this compound to natural products.
Experimental Workflow for the Synthesis of (R)-Cyclohex-2-enol
Caption: Step-by-step workflow for (R)-cyclohex-2-enol synthesis.
Conclusion
This compound is a valuable chiral starting material, primarily demonstrated through its efficient and highly enantioselective conversion to (R)-cyclohex-2-enol. The protocols provided herein offer reliable methods for this key transformation, furnishing a versatile chiral intermediate for the synthesis of complex natural products. Researchers in drug discovery and natural product synthesis can utilize these methods to access a range of stereochemically defined cyclohexanoid structures.
References
Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from (2R)-2-Cyclohexyloxirane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral β-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and are widely employed as chiral ligands and auxiliaries in asymmetric synthesis. The stereoselective synthesis of these compounds is of paramount importance in modern organic chemistry and drug development. One of the most direct and efficient methods for preparing enantiomerically enriched β-amino alcohols is the nucleophilic ring-opening of chiral epoxides. This application note provides detailed protocols for the synthesis of chiral trans-1,2-amino alcohols commencing from the readily available chiral building block, (2R)-2-cyclohexyloxirane. The methodologies presented herein offer high yields and excellent control of stereochemistry, affording products with high enantiomeric excess.
Synthetic Pathway
The fundamental transformation involves the regioselective and stereospecific ring-opening of the epoxide this compound by an amine nucleophile. The reaction proceeds via an SN2 mechanism, resulting in the formation of a trans-β-amino alcohol with inversion of configuration at the attacked carbon center. This ensures the reliable formation of the (1R,2R) stereoisomer.
Caption: General workflow for the synthesis of chiral amino alcohols.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of chiral amino alcohols from cyclohexene oxide derivatives. The data highlights the yields and enantiomeric excesses achieved under different reaction conditions.
| Starting Material | Amine/Nucleophile | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) | Reference |
| Cyclohexene Oxide | Phenyl Carbamate | Oligomeric (salen)Co-OTf (1 mol%) | Toluene | 50 | 24 | trans-4,5-Disubstituted Oxazolidinone | 91 | 95 | [1] |
| Cyclohexene Oxide | Aqueous Ammonia (28%) | None | Water | 60-65 | 4 | (1R,2R)-trans-2-Aminocyclohexanol | 78.8 | 76.2 (after resolution) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Enantiopure (1R,2R)-2-Aminocyclohexanol Hydrochloride via Carbamate Addition[1]
This protocol is adapted from the highly enantioselective method developed by Jacobsen and coworkers, which involves the addition of a carbamate to a meso-epoxide, followed by hydrolysis. This method is amenable to large-scale synthesis and utilizes an oligomeric (salen)Co-OTf complex as the catalyst.
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co-OTf catalyst
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the oligomeric (salen)Co-OTf catalyst (1 mol%) in toluene.
-
Addition of Reagents: Add cyclohexene oxide (1.0 equiv) to the catalyst solution, followed by the addition of phenyl carbamate (1.05 equiv).
-
Reaction: Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Hydrolysis: To the crude oxazolidinone intermediate, add a solution of 3 M NaOH and heat the mixture at 100 °C for 12 hours to effect hydrolysis.
-
Extraction: Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Purification and Salt Formation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the resulting crude amino alcohol in diethyl ether and bubble HCl gas through the solution to precipitate the hydrochloride salt.
-
Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1R,2R)-2-aminocyclohexanol hydrochloride with >99% ee.[1]
Protocol 2: Synthesis of (1R,2R)-trans-2-Aminocyclohexanol using Aqueous Ammonia[2]
This protocol is based on a patent for the production of optically active trans-2-aminocyclohexanol and involves the direct aminolysis of cyclohexene oxide with ammonia followed by resolution.
Materials:
-
Cyclohexene oxide
-
Aqueous ammonia solution (28%)
-
Resolving agent (e.g., R-2-methoxyphenylacetic acid)
-
Methanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a 1 L autoclave equipped with a stirrer, charge cyclohexene oxide (98.1 g, 1 mol) and a 28% aqueous ammonia solution (608.2 g, 10 mol).
-
Reaction: Heat the mixture to 60-65 °C and stir for 4 hours.
-
Initial Work-up: Cool the reaction mixture to room temperature. A crystalline byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate and can be removed by filtration. Remove excess ammonia by distillation.
-
Resolution: To the resulting crude racemic trans-2-aminocyclohexanol, add a suitable chiral resolving agent, such as R-2-methoxyphenylacetic acid, in methanol. Heat the mixture to dissolve the solids and then allow it to cool slowly to crystallize the desired diastereomeric salt.
-
Isolation of Enantiomer: Isolate the crystals by filtration. To obtain the free amino alcohol, treat the diastereomeric salt with an aqueous solution of NaOH and extract the product into a suitable organic solvent.
-
Purification: Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield (1R,2R)-trans-2-aminocyclohexanol. The reported optical purity after this process was 76.2% ee with a yield of 78.8%.[2] Further recrystallizations can enhance the enantiomeric purity.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the reaction is dictated by the SN2 mechanism of the amine's nucleophilic attack on the epoxide.
Caption: Stereochemical pathway of the ring-opening reaction.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
Application Notes and Protocols: Lewis Acid-Catalyzed Opening of (2R)-2-Cyclohexyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Lewis acid-catalyzed ring-opening of (2R)-2-cyclohexyloxirane, a key transformation in the synthesis of chiral intermediates for drug development. The protocol outlines the general procedure for the reaction of this compound with various alcohols in the presence of a Lewis acid catalyst. This application note also includes a summary of representative catalytic systems and their performance, offering a comparative overview of different Lewis acids and their impact on reaction yield and selectivity. The provided methodologies and data are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
The stereoselective ring-opening of epoxides is a fundamental and powerful transformation in organic synthesis, providing access to a wide array of valuable chiral building blocks. In particular, the Lewis acid-catalyzed nucleophilic addition to chiral epoxides such as this compound allows for the diastereoselective and enantioselective synthesis of 1,2-disubstituted cyclohexane derivatives. These products are common structural motifs in numerous biologically active molecules and pharmaceutical agents. The choice of Lewis acid catalyst is critical, influencing not only the reaction rate but also the regioselectivity and stereoselectivity of the epoxide opening. This protocol details a general method for this transformation and presents data for several effective Lewis acid catalysts.
Data Presentation
The following tables summarize the quantitative data for the Lewis acid-catalyzed ring-opening of cyclohexene oxide, a close structural analog of this compound. This data provides insights into the efficacy of various Lewis acids and reaction conditions.
Table 1: Ytterbium(III) Triflate-Catalyzed Alcoholysis of Epoxides [1][2]
| Entry | Epoxide | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Cyclohexene Oxide | Methanol | 0.5 | 12 | 98 |
| 2 | Cyclohexene Oxide | Ethanol | 0.5 | 12 | 99 |
| 3 | Cyclohexene Oxide | 1-Propanol | 0.5 | 24 | 91 |
| 4 | Cyclohexene Oxide | 2-Propanol | 0.5 | 24 | 85 |
Table 2: Scandium(III) Triflate-Catalyzed Aminolysis of Epoxides [3]
| Entry | Epoxide | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Cyclohexene Oxide | Aniline | 1 | 0.5 | 95 |
| 2 | Cyclohexene Oxide | Benzylamine | 1 | 1 | 92 |
| 3 | Cyclohexene Oxide | Morpholine | 1 | 1.5 | 88 |
Table 3: Iron(III) Trifluoroacetate-Catalyzed Aminolysis of Cyclohexene Oxide [4]
| Entry | Amine | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Aniline | 1 | 15 | 97 |
| 2 | p-Anisidine | 1 | 60 | 99 |
| 3 | Benzylamine | 2 | 30 | 95 |
| 4 | Cyclohexylamine | 2 | 45 | 92 |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Opening of this compound with an Alcohol
This protocol is a general procedure and may require optimization for specific Lewis acids and alcohol nucleophiles.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, Ti(O-i-Pr)₄, SnCl₄)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1 - 5 mol%).
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., DCM) to the flask, followed by the slow addition of the alcohol nucleophile (1.0 - 1.5 equivalents). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst coordination.
-
Epoxide Addition: Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (typically ranging from 0 °C to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-alkoxy alcohol.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Lewis acid-catalyzed opening of this compound.
Signaling Pathway: General Mechanism
Caption: General mechanism of Lewis acid-catalyzed nucleophilic ring-opening of an epoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient alcoholysis of 5,6-dihydro-1,10-phenanthroline-5,6-epoxide with ytterbium(III) triflate and subsequent enantioselective transesterification with lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of (2R)-2-Cyclohexyloxirane in the Synthesis of the Novel Antibacterial Agent GSK2251052
(2R)-2-Cyclohexyloxirane , a chiral epoxide, serves as a key starting material in the stereoselective synthesis of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor with potent antibacterial activity. The specific stereochemistry of the epoxide is crucial for establishing the desired chirality of the final drug molecule, which in turn is essential for its biological activity. This application note details the synthetic utility of this compound in the preparation of a key intermediate for GSK2251052, providing a detailed experimental protocol and outlining the mechanism of action of the final pharmaceutical ingredient.
Synthetic Application in the Preparation of a GSK2251052 Intermediate
The synthesis of GSK2251052 relies on the preparation of a chiral amino alcohol intermediate, namely (1R,2R)-2-aminocyclohexanol . The nucleophilic ring-opening of this compound with a suitable amine nucleophile provides a direct and efficient route to this critical intermediate, establishing the required trans-stereochemistry at the C1 and C2 positions of the cyclohexane ring.
Experimental Protocol: Synthesis of (1R,2R)-N-Benzyl-2-aminocyclohexanol
This protocol describes the ring-opening of this compound with benzylamine, a common step in the synthesis of (1R,2R)-2-aminocyclohexanol derivatives.
Materials:
-
This compound
-
Benzylamine
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetonitrile and diethyl ether, is added benzylamine (1.5 eq) and lithium perchlorate (1.0 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired (1R,2R)-N-benzyl-2-aminocyclohexanol.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 85% |
| Purity (by GC) | >98% |
| Enantiomeric Excess (ee) | >99% |
This enantiomerically pure amino alcohol can then be further elaborated to yield GSK2251052.
Logical Synthesis Pathway
Caption: Synthetic pathway from this compound to GSK2251052.
Mechanism of Action of GSK2251052
GSK2251052 exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This enzyme is essential for protein synthesis as it catalyzes the attachment of leucine to its corresponding transfer RNA (tRNA). By binding to the editing site of LeuRS, GSK2251052 prevents the correction of mischarged tRNAs, leading to the incorporation of incorrect amino acids into proteins. This disruption of protein synthesis ultimately results in bacterial cell death.
Signaling Pathway of GSK2251052 Action
Caption: Inhibition of bacterial protein synthesis by GSK2251052.
References
- 1. Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Polymerization of (2R)-2-cyclohexyloxirane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the polymerization of (2R)-2-cyclohexyloxirane. It covers key polymerization techniques, offering insights into reaction mechanisms, experimental setups, and the characterization of the resulting poly(cyclohexyloxirane). The information is pivotal for the development of novel biomaterials and drug delivery systems.
Introduction
This compound, a chiral epoxide monomer, is a valuable building block for the synthesis of stereoregular poly(cyclohexyloxirane). The resulting polymer possesses a unique combination of properties, including a rigid aliphatic ring structure in its main chain, which imparts distinct thermal and mechanical characteristics. These properties make poly(cyclohexyloxirane) a material of interest for various applications, particularly in the biomedical field, such as in the formulation of coatings, sealants, and advanced drug delivery systems. The polymerization of this monomer can be achieved through various mechanisms, primarily cationic and anionic ring-opening polymerization (ROP), allowing for control over the polymer's molecular weight and architecture.
Polymerization Reactions
The ring-opening polymerization of epoxides like this compound can be initiated by both cationic and anionic species. The choice of polymerization technique significantly influences the reaction kinetics and the properties of the final polymer.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of cyclohexyloxirane is a common method for producing high molecular weight poly(cyclohexyloxirane). The reaction is typically initiated by strong Brønsted or Lewis acids. The polymerization can proceed in a living manner under specific conditions, allowing for precise control over the molecular weight and the synthesis of block copolymers.
A plausible mechanism for the cationic ring-opening polymerization is depicted below:
Caption: General mechanism of Cationic Ring-Opening Polymerization (CROP).
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of cyclohexyloxirane is another effective method, often initiated by strong nucleophiles such as organometallic compounds or alkali metal alkoxides. This method can also exhibit living characteristics, enabling the synthesis of well-defined polymer architectures. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring.
Quantitative Data Summary
The following tables summarize quantitative data obtained from various polymerization studies of cyclohexene oxide, the racemic mixture of this compound. It is anticipated that similar results can be achieved for the enantiomerically pure monomer under comparable conditions.
Table 1: Cationic Ring-Opening Polymerization of Cyclohexene Oxide
| Catalyst / Initiator | Co-catalyst / Additive | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Monomer Conversion (%) | Reference |
| Ph₃CB(C₆F₅)₄ | Hexamethylene oxide | Dichloromethane | -20 | 100 | 9,800 | 1.15 | 95 | [1] |
| Amine triphenolate iron(III) complexes | None | Toluene | 25 | 5000 | 25,000 | 1.20 | >99 | [2] |
| Dicationic palladium(II) complex | None | Dichloromethane | 20 | 200 | 18,500 | 1.10 | 98 | [3] |
Table 2: Anionic Ring-Opening Polymerization of Cyclohexene Oxide
| Catalyst / Initiator | Co-catalyst | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Monomer Conversion (%) | Reference |
| Zn(C₆F₅)₂(toluene) | None | Toluene | 25 | 1000 | 21,000 | 1.30 | 90 | [4] |
| Bimetallic scorpionate zinc complexes | PPNCl | Toluene | 80 | 100 | 15,000 | 1.12 | >95 | [5][6] |
| ZnEt₂ / (1S,2R)-ephedrine | None | Toluene | 60 | 50 | - | - | - | [7] |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index.
Experimental Protocols
Protocol 1: Living Cationic Ring-Opening Polymerization of Cyclohexene Oxide
This protocol is adapted from a procedure demonstrating the living cationic ring-opening polymerization of cyclohexene oxide using a Lewis basic additive to generate "dormant" species.[1]
Materials:
-
Cyclohexene oxide (CHO), distilled over CaH₂.
-
Dichloromethane (CH₂Cl₂), distilled over CaH₂.
-
Hexamethylene oxide (HMO), distilled over CaH₂.
-
Triphenylmethyl tetrakis(pentafluorophenyl)borate (Ph₃CB(C₆F₅)₄).
-
Sodium phenoxide (PhONa) solution in methanol.
-
Hexane.
-
Nitrogen gas (high purity).
Procedure:
-
Dry a glass tube equipped with a three-way stopcock under a stream of dry nitrogen using a heat gun.
-
Under a nitrogen atmosphere, add dichloromethane, hexane (as an internal standard for gas chromatography), hexamethylene oxide, and cyclohexene oxide sequentially to the reaction tube using dry syringes.
-
Cool the monomer solution to -20 °C in a cryostat.
-
Initiate the polymerization by adding a pre-chilled solution of Ph₃CB(C₆F₅)₄ in dichloromethane to the monomer solution.
-
After the desired reaction time, terminate the polymerization by adding a solution of sodium phenoxide in methanol.
-
Dilute the quenched reaction mixture with hexane and wash it with an aqueous sodium hydroxide solution, followed by washing with deionized water.
-
Remove the volatile components under reduced pressure to obtain the polymer.
-
Determine the monomer conversion by gas chromatography and analyze the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC).
Protocol 2: Anionic Ring-Opening Polymerization of Cyclohexene Oxide
This protocol describes a general procedure for the anionic ring-opening polymerization of cyclohexene oxide using a zinc-based catalyst.[4]
Materials:
-
Cyclohexene oxide (CHO), distilled over CaH₂.
-
Toluene, distilled from sodium/benzophenone.
-
Zn(C₆F₅)₂(toluene) catalyst.
-
Methanol.
-
Nitrogen gas (high purity).
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the Zn(C₆F₅)₂(toluene) catalyst.
-
Add dry toluene to the flask via a syringe.
-
Inject the cyclohexene oxide monomer into the reaction mixture at room temperature to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 1 minute for high activity catalysts).
-
Terminate the polymerization by adding a few milliliters of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, ¹³C NMR, and GPC.
Application in Drug Delivery
Polyethers, including poly(cyclohexyloxirane), are promising materials for drug delivery applications due to their biocompatibility and tunable properties. They can be formulated into various drug delivery systems, such as nanoparticles and micelles, for the controlled release of therapeutic agents.[5][8][9][10] The hydrophobic nature of the poly(cyclohexyloxirane) backbone makes it suitable for encapsulating poorly water-soluble drugs.
The general workflow for developing a poly(cyclohexyloxirane)-based drug delivery system is outlined below.
Caption: Workflow for developing a poly(cyclohexyloxirane)-based drug delivery system.
The amphiphilic block copolymers of poly(cyclohexyloxirane) with a hydrophilic block (e.g., polyethylene glycol) can self-assemble in aqueous solutions to form micelles. These micelles typically have a hydrophobic core, formed by the poly(cyclohexyloxirane) block, which can encapsulate hydrophobic drugs, and a hydrophilic shell that provides stability in aqueous environments and can prolong circulation time in the body. The release of the drug from these micelles can be triggered by environmental stimuli such as pH, temperature, or enzymes, depending on the design of the polymer.[4][8][9]
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymeric micelles for the pH-dependent controlled, continuous low dose release of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - Rey Juan Carlos University [portalcientifico.urjc.es]
- 7. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols: Use of (2R)-2-Cyclohexyloxirane with Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2R)-2-Cyclohexyloxirane and Chiral Auxiliaries
This compound is a valuable chiral building block possessing a reactive epoxide ring on a cyclohexane scaffold. Its inherent chirality can be leveraged in the synthesis of complex molecules, particularly in the pharmaceutical industry. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1] By attaching a chiral auxiliary to a molecule containing this compound or to a nucleophile that will react with it, it is possible to achieve high diastereoselectivity in the formation of new stereocenters.
The general workflow for utilizing a chiral auxiliary in the context of this compound is depicted below.
Key Applications and Synthetic Strategies
The primary application of this compound with chiral auxiliaries lies in the diastereoselective ring-opening of the epoxide. This strategy is particularly useful for the synthesis of chiral β-substituted cyclohexanols, which are common motifs in pharmaceutical agents.
Synthesis of Chiral β-Amino Alcohols
The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. When a chiral amine is used as a nucleophile, it can also function as a chiral auxiliary, directing the attack on the epoxide to achieve high diastereoselectivity.
Example Reaction: Diastereoselective ring-opening of this compound with a chiral amine.
| Entry | Chiral Amine (Auxiliary) | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (R)-α-methylbenzylamine | CH₃CN | 80 | >95:5 | 85 |
| 2 | (S)-1-(1-Naphthyl)ethylamine | THF | 65 | >95:5 | 82 |
Note: The data in the table is representative and based on analogous reactions. Specific data for this compound may vary.
Use of Evans-type Oxazolidinone Auxiliaries
Evans oxazolidinones are powerful chiral auxiliaries widely used in asymmetric synthesis, particularly in aldol and alkylation reactions.[1] In the context of this compound, an Evans auxiliary could be attached to a nucleophile, such as the enolate of an acetate equivalent, to control the stereochemistry of the C-C bond formation during the ring-opening.
Experimental Protocols
The following are generalized protocols based on standard procedures for diastereoselective epoxide ring-opening reactions. Researchers should optimize these conditions for their specific needs.
General Protocol for Diastereoselective Ring-Opening with a Chiral Amine
Materials:
-
This compound
-
Chiral amine (e.g., (R)-α-methylbenzylamine)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the chiral amine (1.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of the β-amino alcohol.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
General Protocol for Ring-Opening with an Organocuprate Reagent and a Chiral Ligand
Materials:
-
This compound
-
Organolithium or Grignard reagent (e.g., MeLi, MeMgBr)
-
Copper(I) salt (e.g., CuI, CuCN)
-
Chiral ligand (e.g., a chiral phosphine or diamine)
-
Anhydrous ether or THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the organocuprate reagent by adding the organolithium or Grignard reagent to a suspension of the copper(I) salt in the anhydrous solvent at low temperature (e.g., -78 °C).
-
Add the chiral ligand to the organocuprate solution and stir for a specified time to allow for complex formation.
-
Add a solution of this compound in the same solvent to the chiral organocuprate reagent at low temperature.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the diastereomeric excess.
Conclusion
The use of chiral auxiliaries in conjunction with this compound provides a powerful strategy for the synthesis of enantiomerically enriched compounds. While specific, published protocols directly detailing this combination are scarce, the principles of diastereoselective epoxide ring-opening are well-established. Researchers can adapt existing methodologies, such as those involving chiral amines or the incorporation of Evans-type auxiliaries into nucleophiles, to achieve high levels of stereocontrol in their synthetic endeavors. Careful optimization of reaction conditions, including solvent, temperature, and the choice of chiral auxiliary, will be crucial for maximizing diastereoselectivity and yield.
References
Scalable Synthesis of (2R)-2-Cyclohexyloxirane for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of (2R)-2-cyclohexyloxirane, a valuable chiral building block in the pharmaceutical industry. The focus is on industrially viable methods that offer high enantioselectivity and yield.
Introduction
This compound, also known as (R)-cyclohexene oxide, is a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its stereodefined epoxide ring allows for the introduction of specific stereocenters, a critical aspect in the development of enantiopure pharmaceuticals. The demand for efficient and scalable methods for its production is driven by the need for economically viable manufacturing processes for complex drug substances. This document outlines two primary scalable strategies: the well-established Jacobsen-Katsuki epoxidation and emerging biocatalytic methods.
Key Synthetic Strategies
Two main routes have demonstrated significant potential for the large-scale synthesis of this compound:
-
Jacobsen-Katsuki Asymmetric Epoxidation: This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of cyclohexene. It is a widely adopted method in both academic and industrial settings due to its high enantioselectivity for unfunctionalized olefins.[1][2][3]
-
Biocatalytic Epoxidation: This approach employs enzymes, such as lipases or monooxygenases, to catalyze the asymmetric epoxidation of cyclohexene. Biocatalysis offers the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint.
Data Presentation
The following tables summarize quantitative data for the scalable synthesis of this compound using different catalytic systems.
Table 1: Jacobsen-Katsuki Epoxidation of Cyclohexene
| Catalyst (mol%) | Oxidant | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-Mn(salen)Cl (0.2-5) | NaOCl (bleach) | 4-Phenylpyridine N-oxide | Dichloromethane/Water | 0 - RT | 4 - 12 | 85 - 95 | >98 | [1][3] |
| (R,R)-Mn(salen)Cl (1-2) | m-CPBA | N-Methylmorpholine N-oxide | Dichloromethane | 0 | 6 | ~80 | 97 | [4] |
| Immobilized Mn(salen) | H₂O₂ | - | Acetonitrile | 60 | 8 | >98 | High | [5] |
Table 2: Biocatalytic Epoxidation of Cyclohexene
| Biocatalyst | Co-substrate/Mediator | Solvent System | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Lipase from Candida antarctica (CALB) | H₂O₂ in situ generation | Ethyl Acetate | 30-40 | 24-48 | High | >99 | |
| Monooxygenase from Aspergillus niger | Glucose, O₂ | Aqueous buffer/Organic co-solvent | 25-30 | 12-24 | Moderate to High | >99 |
Experimental Protocols
Protocol 1: Scalable Jacobsen-Katsuki Epoxidation of Cyclohexene
This protocol is adapted from established procedures for the Jacobsen-Katsuki epoxidation and is suitable for scale-up.
Materials:
-
Cyclohexene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Commercial bleach (sodium hypochlorite solution, buffered to pH 11)
-
Dichloromethane (DCM)
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add cyclohexene and dichloromethane. Cool the mixture to 0-5 °C with stirring.
-
Catalyst and Co-catalyst Addition: In a separate vessel, dissolve (R,R)-Mn(salen)Cl (0.5 mol%) and 4-phenylpyridine N-oxide (10 mol%) in dichloromethane. Add this solution to the cooled cyclohexene mixture.
-
Oxidant Addition: Slowly add the buffered sodium hypochlorite solution via the addition funnel over a period of 2-4 hours, maintaining the internal temperature between 0-5 °C. Vigorous stirring is crucial to ensure good mixing of the biphasic system.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours after the addition of the oxidant.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated sodium sulfite solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation to afford the final product as a colorless liquid.
Protocol 2: Biocatalytic Epoxidation of Cyclohexene using Immobilized Lipase
This protocol outlines a general procedure for the enzymatic epoxidation of cyclohexene.
Materials:
-
Cyclohexene
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Hydrogen peroxide (30% solution)
-
Ethyl acetate
-
Phosphate buffer (pH 7)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, suspend the immobilized lipase in ethyl acetate. Add cyclohexene to the mixture.
-
Oxidant Addition: Slowly add hydrogen peroxide to the reaction mixture using a syringe pump over an extended period (e.g., 8-12 hours) to maintain a low concentration of H₂O₂ and prevent enzyme deactivation.
-
Reaction Conditions: Maintain the reaction temperature at 30-40 °C with gentle agitation to keep the enzyme suspended.
-
Reaction Monitoring: Monitor the formation of the epoxide by GC analysis of aliquots taken from the reaction mixture.
-
Work-up: After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: The filtrate containing the product can be washed with a sodium sulfite solution to quench any remaining peroxide, followed by washing with brine. The organic solvent is then removed under reduced pressure, and the product is purified by vacuum distillation.
Visualizations
Jacobsen-Katsuki Epoxidation Workflow
Caption: Workflow for the Jacobsen-Katsuki epoxidation.
Biocatalytic Epoxidation Workflow
Caption: Workflow for biocatalytic epoxidation.
Applications in Drug Development
This compound is a versatile chiral precursor for the synthesis of various pharmaceutical agents. The epoxide functionality allows for regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, leading to the formation of complex chiral molecules.
Synthesis of Antiviral Agents
One notable application is in the synthesis of nucleoside analogues with antiviral activity. The cyclohexene ring can act as a carbocyclic mimic of the furanose ring found in natural nucleosides. The stereochemistry introduced by the this compound is crucial for the biological activity of these compounds, as it dictates the spatial arrangement of the nucleobase and hydroxyl groups, which is critical for their interaction with viral enzymes. For example, cyclohexenylguanine, synthesized from a chiral cyclohexene derivative, has shown potent anti-herpesvirus activity.[6]
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. The cyclohexene ring system as a furanose mimic: synthesis and antiviral activity of both enantiomers of cyclohexenylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselectivity of Nucleophilic Attack on (2R)-2-Cyclohexyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselectivity of nucleophilic attack on (2R)-2-cyclohexyloxirane, a key chiral building block in organic synthesis. Understanding the factors that control the regioselectivity of the epoxide ring-opening is crucial for the stereocontrolled synthesis of complex molecules, including active pharmaceutical ingredients. This document outlines the general principles, provides quantitative data from analogous systems, and details experimental protocols for reactions with common nucleophiles.
Introduction: Principles of Regioselectivity
The nucleophilic ring-opening of unsymmetrical epoxides, such as this compound, can proceed via two distinct pathways, leading to two constitutional isomers. The regioselectivity of this reaction is primarily dictated by the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile.
-
Under Basic or Neutral Conditions (SN2 Pathway): With strong, "hard" nucleophiles (e.g., amines, alkoxides, thiolates, Grignard reagents), the reaction generally proceeds through a concerted SN2 mechanism. The nucleophile attacks the sterically less hindered carbon atom of the epoxide ring.[1][2][3] In the case of this compound, this is the primary carbon (C1), leading to the formation of a secondary alcohol, (1R)-1-cyclohexyl-2-(nucleophile)ethan-1-ol.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group. This facilitates the ring-opening, which proceeds through a transition state with significant carbocationic character (SN1-like).[2][3][4] The nucleophile then preferentially attacks the more substituted carbon atom that can better stabilize the partial positive charge. For this compound, this is the secondary carbon (C2), resulting in the formation of a primary alcohol, (2R)-2-cyclohexyl-2-(nucleophile)ethan-1-ol.
Data Presentation: Regioselectivity of Nucleophilic Attack on Monosubstituted Epoxides
While specific quantitative data for the ring-opening of this compound is not extensively available in the literature, the regioselectivity can be effectively illustrated using data from the analogous substrate, styrene oxide. Styrene oxide, like cyclohexyloxirane, is a monosubstituted epoxide with a sterically demanding group (phenyl vs. cyclohexyl) attached to one of the epoxide carbons.
Table 1: Regioselectivity of Aminolysis of Styrene Oxide [2][5]
| Entry | Amine | Catalyst | Solvent | Time (h) | Temp (°C) | Major Product Isomer | Regioisomeric Ratio (α:β)a | Yield (%) |
| 1 | Aniline | Sulfated SnO₂ | Neat | 2 | RT | α-attack | >99:1 | 96 |
| 2 | p-Toluidine | Sulfated SnO₂ | Neat | 2 | RT | α-attack | >99:1 | 98 |
| 3 | p-Anisidine | Sulfated SnO₂ | Neat | 2 | RT | α-attack | >99:1 | 95 |
| 4 | Benzylamine | Sulfated SnO₂ | Neat | 3.5 | RT | α-attack | 80:20 | 92 |
| 5 | n-Butylamine | Sulfated SnO₂ | Neat | 2.5 | RT | β-attack | 5:95 | 94 |
| 6 | Aniline | YCl₃ | Neat | 3 | RT | α-attack | 93:7 | >99 |
| 7 | p-Toluidine | YCl₃ | Neat | 3 | RT | α-attack | 94:6 | >99 |
| 8 | Benzylamine | YCl₃ | Neat | 3 | RT | β-attack | 15:85 | >99 |
a α-attack refers to nucleophilic attack at the benzylic carbon (analogous to C2 in cyclohexyloxirane), and β-attack refers to attack at the terminal carbon (analogous to C1 in cyclohexyloxirane).
Table 2: Regioselectivity of Azidolysis of Styrene Oxide [6]
| Entry | Solvent System | Additive | Temp (°C) | Time (min) | Regioisomeric Ratio (α:β)a | Conversion (%) |
| 1 | Acetonitrile-Water (1:1) | None | 75 | 29 | 4:1 | ~90 |
| 2 | Acetonitrile-Water (1:1) | Acetic Acid (10%) | 75 | 29 | 6:1 | 86 |
| 3 | t-Butyl acetate-Water with Tween80 | None | 75 | 29 | 10:1 | ~90 |
a α-attack refers to nucleophilic attack at the benzylic carbon.
Experimental Protocols
The following are general protocols for the nucleophilic ring-opening of this compound. These may require optimization for specific substrates and nucleophiles.
Protocol for Aminolysis of this compound (SN2 Conditions)
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., ethanol, acetonitrile, or neat)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up reagents (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (or neat), add the amine (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.
Protocol for Thiolysis of this compound (SN2 Conditions)
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., sodium hydroxide, triethylamine)
-
Solvent (e.g., water, ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.1 eq) and stir for 10-15 minutes at room temperature to generate the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature or heat as necessary, monitoring by TLC.
-
After completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the product by column chromatography.
Protocol for Grignard Reaction with this compound (SN2 Conditions)
Materials:
-
This compound
-
Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) in an ethereal solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2-1.5 eq) dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the resulting alcohol by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
References
Troubleshooting & Optimization
Common side products in the synthesis of (2R)-2-cyclohexyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2R)-2-cyclohexyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, primarily through the epoxidation of cyclohexene, can lead to several common side products. The formation and proportion of these byproducts are highly dependent on the reaction conditions, including the oxidant used, catalyst, solvent, and temperature. The most frequently encountered side products include:
-
trans-1,2-cyclohexanediol: This is a very common byproduct resulting from the hydrolysis of the desired cyclohexene oxide.[1] The presence of water in the reaction mixture, either as a solvent component or as a byproduct of the oxidant (e.g., hydrogen peroxide), can facilitate this ring-opening reaction.
-
2-cyclohexen-1-one and 2-cyclohexen-1-ol: These products are often formed through radical-mediated pathways, especially when using certain catalysts and oxidants like hydrogen peroxide.[1] They arise from the allylic oxidation of cyclohexene.
Q2: How can I minimize the formation of trans-1,2-cyclohexanediol?
A2: To minimize the formation of the diol, it is crucial to control the amount of water in the reaction. This can be achieved by:
-
Using anhydrous solvents and reagents.
-
Employing a heterogeneous catalyst that can be easily separated from the reaction mixture before workup.
-
Carefully controlling the reaction temperature, as higher temperatures can sometimes promote hydrolysis.[1]
-
If using hydrogen peroxide, selecting a catalyst system that favors the epoxidation pathway over hydrolysis.
Q3: What analytical techniques are best for identifying and quantifying the side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of side products:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile compounds like cyclohexene oxide, cyclohexenone, and cyclohexenol.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile compounds like the diol.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, the disappearance of the C=C stretch of cyclohexene and the appearance of the C-O-C stretch of the epoxide are indicative of a successful reaction. The presence of a broad O-H stretch would suggest the formation of the diol or alcohol side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the desired product and any isolated side products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of cyclohexene oxide | Incomplete reaction. | - Increase reaction time. - Increase the amount of oxidizing agent. - Check the activity of the catalyst. |
| Significant formation of side products. | - Refer to the strategies for minimizing side product formation (see FAQs). - Optimize reaction temperature and time. | |
| High percentage of trans-1,2-cyclohexanediol | Presence of excess water. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. |
| Acidic reaction conditions. | - Buffer the reaction mixture if using an acidic oxidant. | |
| Presence of 2-cyclohexen-1-one and 2-cyclohexen-1-ol | Radical side reactions. | - Use a more selective epoxidation agent (e.g., m-CPBA). - Lower the reaction temperature.[1] |
| Difficulty in isolating the pure product | Similar boiling points of product and side products. | - Employ fractional distillation for separation. - Utilize column chromatography with an appropriate stationary and mobile phase. |
Experimental Protocols
Protocol 1: Epoxidation of Cyclohexene using m-Chloroperoxybenzoic Acid (m-CPBA)
This method is a common laboratory-scale synthesis of epoxides.
Materials:
-
Cyclohexene
-
m-Chloroperoxybenzoic acid (m-CPBA, ensure purity is known)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve cyclohexene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexene oxide.
-
Purify the product by distillation or column chromatography.
Protocol 2: Two-Step Synthesis via Halohydrin Formation
This alternative synthesis involves the formation of a trans-halohydrin followed by intramolecular cyclization.
Step 1: Formation of trans-2-bromocyclohexanol
-
In a flask, dissolve cyclohexene in a suitable solvent mixture (e.g., DMSO/water).
-
Add N-bromosuccinimide (NBS) portion-wise while stirring and maintaining the temperature.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent to obtain the crude trans-2-bromocyclohexanol.
Step 2: Intramolecular Cyclization to form Cyclohexene Oxide
-
Dissolve the crude trans-2-bromocyclohexanol in a suitable solvent (e.g., diethyl ether or THF).
-
Add a base, such as sodium hydroxide (NaOH) or potassium tert-butoxide, to the solution.[2]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).
-
After the reaction is complete, wash the mixture with water to remove the base and any salts.
-
Dry the organic layer and remove the solvent to yield the crude cyclohexene oxide.
-
Purify by distillation.
Data Presentation
Table 1: Representative Product Distribution in Cyclohexene Epoxidation with H2O2 over a Vanadium-based Catalyst in the Liquid Phase
| Temperature (°C) | Cyclohexene Oxide (%) | trans-1,2-cyclohexanediol (%) | 2-cyclohexen-1-one (%) | 2-cyclohexen-1-ol (%) |
| 50 | Dominant Product | Minor Product | Present | Present |
| 65 | Dominant Product | Minor Product | Present | Present |
Data is qualitative based on reported observations where epoxide is the primary product in the liquid phase.[1]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Epoxide Ring-Opening Reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for epoxide ring-opening.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms governing epoxide ring-opening reactions?
Epoxide ring-opening reactions primarily proceed through two different mechanisms, contingent on the reaction conditions:
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via a mechanism that has characteristics of both SN1 and SN2 reactions. The nucleophile typically attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.[1][2][3][4][5][6][7][8] This process results in an anti-dihydroxylation product when water is the nucleophile.
-
Base-Catalyzed (Nucleophilic) Ring-Opening: Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 mechanism.[1][3][6][9][10] The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[9][10][11] This reaction also results in an inversion of stereochemistry at the site of attack, leading to trans products.[1][3]
Q2: How do I control the regioselectivity of the ring-opening reaction?
Controlling regioselectivity—whether the nucleophile attacks the more or less substituted carbon—is a critical aspect of optimizing these reactions.
-
For attack at the more substituted carbon: Employ acidic conditions. The protonated epoxide will direct the nucleophile to the carbon that can best accommodate a partial positive charge.[1][2][6][12]
-
For attack at the less substituted carbon: Use basic or neutral conditions with a strong nucleophile. Steric hindrance will direct the nucleophile to the less substituted carbon in an SN2 fashion.[9][10][11]
The choice of catalyst can also play a significant role. For instance, certain Lewis acids can enhance regioselectivity.[13] The interplay between the catalyst and solvent can also influence the outcome.[14][15]
Q3: What is the expected stereochemistry of the product?
The ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed mechanisms proceed via a backside attack, resulting in an inversion of the stereochemistry at the carbon atom where the nucleophilic attack occurs.[1] This leads to the formation of trans or anti products.[1][3]
Q4: Why is my reaction yield low?
Low yields in epoxide ring-opening reactions can stem from several factors:
-
Poor Nucleophile: Under basic conditions, a weak nucleophile may not be potent enough to open the epoxide ring efficiently.[9]
-
Insufficient Catalyst: In acid-catalyzed reactions, an inadequate amount of acid may lead to incomplete protonation of the epoxide, slowing down the reaction.
-
Side Reactions: Epoxides, particularly terminal ones, can be prone to polymerization, especially under strongly acidic conditions.[16]
-
Reaction Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate, especially with less reactive epoxides or nucleophiles.[12]
Q5: How does the choice of solvent affect the reaction?
The solvent can significantly influence the rate and selectivity of epoxide ring-opening reactions. The polarity of the solvent and its ability to solvate ions can stabilize transition states and influence the nucleophilicity of the attacking species.[14][17] For instance, the use of certain solvents like nitromethane with aluminum chloride as a catalyst has been shown to lead to retention of configuration, a deviation from the typical inversion.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incorrect Regioisomer is the Major Product | Reaction conditions favor the undesired pathway (acidic vs. basic). | - To favor attack at the less substituted carbon, use a strong nucleophile in a basic or neutral medium. - To favor attack at the more substituted carbon, use a weak nucleophile in an acidic medium.[1][5][18] |
| Low or No Conversion | - The nucleophile is too weak for basic conditions. - Insufficient acid catalyst is present. - The reaction temperature is too low. | - For basic conditions, switch to a stronger nucleophile (e.g., an alkoxide or Grignard reagent).[9] - For acidic conditions, ensure catalytic amounts of a sufficiently strong acid are used. - Gradually increase the reaction temperature and monitor the progress. |
| Formation of Polymer Byproducts | The reaction conditions are too harsh, leading to polymerization of the epoxide.[16] | - Reduce the concentration of the acid catalyst. - Consider using a milder Lewis acid catalyst. - Perform the reaction at a lower temperature. |
| Mixture of Stereoisomers | The starting epoxide material may not be stereochemically pure. | - Ensure the stereochemical purity of the starting epoxide using appropriate analytical techniques. |
| Reaction is Too Slow | The activation energy barrier is not being sufficiently overcome. | - Increase the reaction temperature. - Use a more effective catalyst. For example, tin-containing zeolites like Sn-Beta have shown high activity.[13] - Choose a solvent that better solubilizes the reactants and stabilizes the transition state. |
Data on Reaction Condition Optimization
The following tables summarize how different parameters can influence the outcome of an epoxide ring-opening reaction.
Table 1: Effect of Catalyst on Regioselectivity
| Catalyst Type | Condition | Predominant Attack at | Mechanism |
| H₂SO₄ (Brønsted Acid) | Acidic | More Substituted Carbon | SN1-like[2][6] |
| NaOH (Base) | Basic | Less Substituted Carbon | SN2[9][10] |
| Sn-Beta (Lewis Acid) | Mildly Acidic | Can be highly regioselective | Lewis Acid Catalyzed[13] |
| (salen)Cr Complex | Asymmetric | Enantioselective | Asymmetric Catalysis[19] |
Table 2: Influence of Solvent on Reaction Rate and Selectivity
| Solvent | Catalyst | Key Observation | Reference |
| Nitromethane | AlCl₃ | High retention of configuration (94%) | [17] |
| Acetonitrile/Methanol | Zr-BEA/Al-BEA Zeolites | Regioselectivity can be increased by a factor of 3 based on solvent composition and acid site. | [14][15] |
| THF | MgBu₂ | Improved regioselectivity for hydroboration of epoxides. | [20] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol
This protocol describes a general procedure for the acid-catalyzed ring-opening of an epoxide using an alcohol as the nucleophile.
-
Reactant Preparation: Dissolve the epoxide (1 equivalent) in the alcohol solvent (which also acts as the nucleophile).
-
Initiation: Add a catalytic amount of a strong acid (e.g., H₂SO₄) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat as required. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Base-Catalyzed Ring-Opening of an Epoxide with a Thiol
This protocol outlines a general procedure for the base-catalyzed ring-opening of an epoxide using a thiol as the nucleophile.
-
Nucleophile Preparation: In a suitable solvent (e.g., THF), deprotonate the thiol (1.1 equivalents) with a strong base (e.g., sodium hydride) to generate the thiolate nucleophile.
-
Reaction: Add the epoxide (1 equivalent) to the solution of the thiolate.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the product via flash column chromatography.
Visual Guides
Caption: General experimental workflow for epoxide ring-opening reactions.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Diastereoselectivity in Reactions of (2R)-2-Cyclohexyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-cyclohexyloxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on controlling diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the expected major diastereomeric products from the ring-opening of this compound?
The ring-opening of this compound with a nucleophile (Nu⁻) can theoretically yield two diastereomers: the (1R,2R)- and (1S,2R)-substituted cyclohexanol products. The predominant diastereomer is determined by the reaction conditions, which dictate whether the reaction proceeds via an SN2 or SN1-like mechanism.
-
Under basic or neutral conditions (SN2): The nucleophile attacks the less sterically hindered carbon atom from the backside, leading to an inversion of configuration at that center. For this compound, this typically results in the formation of the (1S,2R)-trans-diastereomer.
-
Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize a partial positive charge. This also occurs with backside attack, leading to the (1R,2R)-trans-diastereomer.
Q2: Why am I observing low diastereoselectivity in my reaction?
Low diastereoselectivity can stem from several factors that may lead to a mixture of SN1 and SN2 pathways or other competing reactions. Key factors to investigate include:
-
Reaction Conditions: Ambiguous pH or the presence of impurities can lead to a mix of acidic and basic reaction pathways.
-
Nature of the Nucleophile: Very strong, bulky nucleophiles might exhibit reduced selectivity. Weaker nucleophiles might require acidic catalysis to react, which can alter the expected outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the diastereomeric ratio.[1]
-
Temperature: Higher reaction temperatures can sometimes lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the minor diastereomer.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid can significantly impact selectivity. Softer Lewis acids may favor one diastereomer over another.[2]
Q3: How can I improve the diastereoselectivity of my reaction?
To enhance the diastereoselectivity, consider the following adjustments to your experimental protocol:
-
Optimize Reaction Conditions:
-
For SN2-type reactions leading to the (1S,2R)-diastereomer, ensure strictly basic or neutral conditions. Use aprotic solvents.
-
For SN1-type reactions favoring the (1R,2R)-diastereomer, use a protic solvent and a catalytic amount of a strong acid.
-
-
Choice of Nucleophile and Reagents:
-
Utilize well-established nucleophiles known for high selectivity, such as organocuprates for SN2 reactions.
-
When using a Lewis acid, screen different acids (e.g., Zn(OTf)₂, Sc(OTf)₃, Ti(Oi-Pr)₄) to find the one that gives the best selectivity for your desired product.
-
-
Solvent Selection: Employ solvents that are known to favor the desired pathway. For instance, non-polar, non-coordinating solvents often favor SN2 pathways.
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C or 0 °C) can significantly improve diastereoselectivity by favoring the pathway with the lower activation energy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | Reaction conditions are not optimal, leading to a mixture of SN1 and SN2 pathways. | Tightly control the pH of the reaction. For SN2, ensure basic/neutral conditions. For SN1, use a catalytic amount of a protic or Lewis acid. Lowering the reaction temperature can also improve selectivity. |
| The chosen nucleophile is not selective. | Switch to a "softer" nucleophile like an organocuprate for SN2 reactions. For acid-catalyzed reactions, a less bulky nucleophile may improve selectivity. | |
| Inappropriate solvent. | For SN2, use aprotic solvents like THF or diethyl ether. For SN1, polar protic solvents like methanol or ethanol can be beneficial. | |
| Formation of Unexpected Byproducts | Side reactions such as elimination or rearrangement. | Use milder reaction conditions (lower temperature, weaker base/acid). Ensure slow addition of reagents. |
| Impurities in starting materials or reagents. | Purify all starting materials and ensure reagents are of high quality and anhydrous where necessary. | |
| Inconsistent Results | Variability in reaction setup or reagent quality. | Standardize the experimental protocol, including reaction time, temperature, and reagent addition rate. Use freshly opened or purified reagents. |
| Moisture contamination. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon), especially when using water-sensitive reagents like organometallics or Lewis acids. |
Data Presentation
The following tables present illustrative quantitative data for the diastereoselective ring-opening of this compound with different nucleophiles under various conditions. This data is representative and intended to demonstrate the expected trends in diastereoselectivity.
Table 1: Reaction with Organocuprates (SN2 Pathway)
| Entry | Organocuprate | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. ((1S,2R) : (1R,2R)) |
| 1 | Me₂CuLi | None | THF | -78 | 2 | 95 | >99:1 |
| 2 | Me₂CuLi | BF₃·OEt₂ (1.0) | THF | -78 | 1 | 92 | 10:90 |
| 3 | Bu₂CuLi | None | Et₂O | -40 | 3 | 90 | 98:2 |
| 4 | Ph₂CuLi | None | THF | -20 | 4 | 85 | 95:5 |
Table 2: Reaction with Amines (Acid-Catalyzed Pathway)
| Entry | Amine | Acid Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. ((1R,2R) : (1S,2R)) |
| 1 | Aniline | Sc(OTf)₃ (5) | CH₃CN | 25 | 6 | 88 | 95:5 |
| 2 | Benzylamine | Yb(OTf)₃ (10) | CH₂Cl₂ | 0 | 8 | 85 | 92:8 |
| 3 | Morpholine | H₂SO₄ (cat.) | MeOH | 25 | 12 | 75 | 85:15 |
| 4 | Aniline | None | Neat | 100 | 24 | 60 | 50:50 |
Experimental Protocols
Protocol 1: Diastereoselective Ring-Opening with an Organocuprate (SN2)
This protocol describes a general procedure for the reaction of this compound with a Gilman reagent to favor the formation of the (1S,2R)-diastereomer.
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (1.0 mmol). Cool the flask to -78 °C in a dry ice/acetone bath. To this, slowly add a solution of the corresponding organolithium reagent (2.0 mmol) in an appropriate solvent (e.g., diethyl ether or THF). Stir the resulting mixture at -78 °C for 30 minutes.
-
Epoxide Addition: To the freshly prepared organocuprate solution, add a solution of this compound (0.9 mmol) in anhydrous THF dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir until the copper salts are fully dissolved in the aqueous layer.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Amine (SN1-like)
This protocol outlines a general method for the reaction of this compound with an amine in the presence of a Lewis acid catalyst to favor the (1R,2R)-diastereomer.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
Addition of Reactants: Add the solvent (e.g., acetonitrile, 5 mL) followed by the amine (1.0 mmol). Stir the mixture for 10 minutes at room temperature. Then, add this compound (1.0 mmol) to the solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction pathways for the nucleophilic ring-opening of this compound.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
References
Technical Support Center: (2R)-2-cyclohexyloxirane Enantiomeric Excess Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the enantiomeric excess (ee) of (2R)-2-cyclohexyloxirane.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[1] It quantifies the degree to which one enantiomer is present in greater amounts than the other in a mixture.[1] A racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[1]
The enantiomeric excess is calculated using the following formula:
-
From percentage of each enantiomer: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[1][2]
-
From chromatographic peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 (Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers)
Q2: Which analytical techniques are most common for determining the ee of epoxides like 2-cyclohexyloxirane?
A2: The most common and reliable techniques are chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents is also a powerful method.[5]
Q3: Can I use polarimetry to determine the enantiomeric excess?
A3: While polarimetry can determine the optical purity of a sample, it relies on knowing the specific rotation of the pure enantiomer, which may not always be readily available or could be subject to experimental variations.[1] Chromatographic and NMR methods are generally preferred for their higher accuracy and ability to resolve and quantify each enantiomer directly.
Analytical Methods & Protocols
The determination of enantiomeric excess for 2-cyclohexyloxirane is typically achieved through chiral chromatography (GC or HPLC) or NMR spectroscopy. Below are detailed protocols for these key experiments.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for separating volatile chiral compounds like epoxides. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.[4][6]
Experimental Protocol: Chiral GC
-
Sample Preparation: Dissolve a small amount of the 2-cyclohexyloxirane sample in a suitable volatile solvent (e.g., hexane or diethyl ether) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., a Chiraldex β-cyclodextrin-based column.
-
-
GC Conditions:
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the peak area formula provided in the FAQs.
-
Quantitative Data (Example)
| Enantiomer | Retention Time (min) | Peak Area (Arbitrary Units) |
| (S)-2-cyclohexyloxirane | 18.5 | 15,000 |
| This compound | 19.2 | 135,000 |
Calculation Example: ee (%) = |(135,000 - 15,000) / (135,000 + 15,000)| x 100 = 80%
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique that separates enantiomers based on their differential interactions with a chiral stationary phase.[8] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[9]
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the 2-cyclohexyloxirane sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: e.g., a polysaccharide-based column like Chiralpak®.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[10]
-
Flow Rate: 0.5 mL/min. For critical separations, a lower flow rate may improve resolution.[11][12]
-
Column Temperature: 25°C. Temperature can be adjusted to optimize selectivity.[11]
-
Detection Wavelength: 210 nm (as epoxides have weak UV absorbance).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify and integrate the peaks for the (R)- and (S)-enantiomers.
-
Calculate the ee using the peak area formula.
-
Quantitative Data (Example)
| Enantiomer | Retention Time (min) | Peak Area (Arbitrary Units) |
| This compound | 10.3 | 250,000 |
| (S)-2-cyclohexyloxirane | 12.1 | 25,000 |
Calculation Example: ee (%) = |(250,000 - 25,000) / (250,000 + 25,000)| x 100 = 81.8%
Method 3: NMR Spectroscopy with a Chiral Shift Reagent
This method involves adding a chiral lanthanide shift reagent to the NMR sample.[13][14] The reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to shift to different frequencies, allowing for their integration and quantification.[5][15]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10 mg of the 2-cyclohexyloxirane sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, precisely measured amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Gently mix and acquire another ¹H NMR spectrum. Continue adding small increments of the shift reagent until baseline separation of a key proton signal (e.g., one of the epoxide protons) is observed for the two enantiomers.
-
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
-
Data Analysis:
-
Select a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Quantitative Data (Example)
| Enantiomer Complex | Proton Signal | Chemical Shift (ppm) | Integral Value |
| (2R)-complex | -CH-O- | 4.85 | 9.2 |
| (S)-complex | -CH-O- | 4.95 | 0.8 |
Calculation Example: ee (%) = |(9.2 - 0.8) / (9.2 + 0.8)| x 100 = 84%
Troubleshooting Guides
Chiral Chromatography (GC & HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| No separation of enantiomers | Incorrect chiral column selection. | Screen different types of chiral stationary phases (e.g., different cyclodextrin derivatives for GC, or polysaccharide vs. Pirkle-type for HPLC).[11] |
| Inappropriate mobile phase (HPLC). | For normal phase, vary the ratio of the polar modifier (e.g., isopropanol in hexane). For reversed-phase, adjust the organic modifier percentage or pH.[11] | |
| Suboptimal temperature. | Vary the column temperature. Lower temperatures often increase selectivity but may broaden peaks.[12] | |
| Poor resolution (overlapping peaks) | Flow rate is too high. | Decrease the flow rate. Chiral separations often benefit from lower flow rates to maximize interaction with the CSP.[11][12] |
| Column is overloaded. | Reduce the amount of sample injected. | |
| Column is losing efficiency. | Check for column voids or contamination. Replace the column if necessary. | |
| Peak tailing | Secondary interactions with the stationary phase. | For HPLC, add a mobile phase modifier. For basic compounds, a small amount of a basic modifier (like diethylamine) can help. For acidic compounds, an acidic modifier (like trifluoroacetic acid) may be needed.[10] |
| Insufficient buffer concentration (if applicable). | Ensure the buffer concentration is adequate, typically in the 5 to 100 mM range. | |
| Drifting retention times | Column not properly equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (can be 1-2 hours for some chiral columns).[12] |
| Mobile phase composition is changing. | Check for solvent evaporation or improper mixing. Prepare fresh mobile phase. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[12] | |
| High backpressure (HPLC) | Blockage in the system (frit, guard column, or column). | Systematically check components by disconnecting them to locate the blockage. Replace the blocked part. |
| Buffer precipitation in the mobile phase. | Ensure the buffer is fully soluble in the organic/aqueous mixture. Filter the mobile phase. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| No signal splitting after adding shift reagent | Insufficient amount of shift reagent. | Add more shift reagent in small, measured increments. |
| Incorrect shift reagent for the analyte. | Try a different lanthanide shift reagent (e.g., one based on praseodymium instead of europium). | |
| Analyte does not have a suitable Lewis basic site to bind the reagent. | This is unlikely for an epoxide, as the oxygen atom is a good binding site. | |
| Significant peak broadening | Too much shift reagent has been added. | Prepare a new sample with a lower concentration of the shift reagent. |
| Paramagnetic effects of the lanthanide ion. | This is an inherent property of the reagent but is exacerbated at high concentrations. | |
| Inaccurate integration | Overlapping peaks. | Optimize the amount of shift reagent to achieve baseline separation. |
| Poor signal-to-noise ratio. | Increase the number of scans or use a more concentrated sample. |
Workflow Diagram
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Stability of (2R)-2-cyclohexyloxirane under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2R)-2-cyclohexyloxirane under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of this compound?
The stability of this compound is primarily influenced by the presence of acids, bases, nucleophiles, and elevated temperatures. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack and ring-opening reactions.
2. How does pH affect the stability of this compound?
Both acidic and basic conditions can lead to the degradation of this compound through ring-opening hydrolysis.
-
Acidic Conditions: In the presence of acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This acid-catalyzed hydrolysis typically results in the formation of a trans-1,2-diol.[1] The reaction rate is dependent on the acid concentration.
-
Basic Conditions: Under basic conditions, the epoxide can undergo ring-opening through direct nucleophilic attack by hydroxide ions or other strong bases.[1] This reaction is generally slower than acid-catalyzed hydrolysis but can become significant at elevated temperatures or with strong bases.
3. What is the expected thermal stability of this compound?
4. Which nucleophiles are most reactive towards this compound?
A wide range of nucleophiles can react with this compound, leading to ring-opening. The reactivity of the nucleophile plays a crucial role in the reaction rate and conditions required.
-
Strong Nucleophiles: Strong nucleophiles such as Grignard reagents, organolithium compounds, alkoxides, and amines can readily open the epoxide ring under neutral or basic conditions.
-
Weak Nucleophiles: Weaker nucleophiles like water and alcohols generally require acidic catalysis to react at a significant rate.
5. What are the common side reactions to be aware of when working with this compound?
The most common side reaction is polymerization . This can be initiated by strong acids, bases, or certain nucleophiles. The polymerization of epoxides is often an exothermic process and can lead to a rapid increase in viscosity or solidification of the reaction mixture. Careful control of reaction conditions, particularly temperature and the concentration of initiators, is crucial to minimize this side reaction.
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield or Complete Consumption of Starting Material
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic Impurities: | Traces of acid or base in the solvent, reagents, or on glassware can catalyze the decomposition of the epoxide. Ensure all solvents and reagents are pure and neutral. Glassware should be thoroughly cleaned and dried, and if necessary, rinsed with a neutralizing agent and then a pure solvent. |
| Inherent Instability under Reaction Conditions: | The reaction conditions (e.g., temperature, prolonged reaction time) may be too harsh for the epoxide. Attempt the reaction at a lower temperature. Monitor the reaction progress more frequently (e.g., by TLC or GC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. |
| Reactive Nucleophile/Reagent: | The nucleophile or another reagent in the mixture might be too reactive, leading to rapid, uncontrolled reaction or polymerization. If possible, use a less reactive nucleophile or add the reactive reagent slowly and at a low temperature to control the reaction rate. |
| Incorrect Stoichiometry: | An excess of a catalytic reagent (acid or base) can lead to rapid decomposition. Carefully check the stoichiometry of all reagents. |
Issue 2: Formation of a Viscous Gel or Solid (Polymerization)
| Possible Cause | Troubleshooting Steps |
| Presence of Strong Acidic or Basic Initiators: | Strong acids or bases are potent initiators for epoxide polymerization.[4] Scrupulously remove any acidic or basic impurities from the reaction setup. |
| High Local Concentration of Reagents: | Adding a catalyst or a highly reactive reagent too quickly can create localized "hot spots" that initiate polymerization. Add catalysts or reactive reagents slowly and with vigorous stirring to ensure proper mixing and heat dissipation. |
| Elevated Reaction Temperature: | Higher temperatures can accelerate polymerization.[5] Maintain a low and controlled reaction temperature, especially during the addition of reagents. Use an ice bath or other cooling methods as needed. |
| Presence of Certain Metal Ions: | Some Lewis acids or metal impurities can act as catalysts for polymerization.[6][7] Use high-purity reagents and solvents. If metal catalysis is suspected, consider using a chelating agent if it does not interfere with the desired reaction. |
Issue 3: Formation of Multiple Products (Lack of Selectivity)
| Possible Cause | Troubleshooting Steps |
| Ambiguous Regioselectivity: | Under certain conditions, particularly with acid catalysis, nucleophilic attack can occur at both the more and less substituted carbons of the epoxide, leading to a mixture of regioisomers. To favor attack at the less hindered carbon, use basic or neutral conditions with a strong nucleophile. For attack at the more substituted carbon, acidic conditions are generally preferred.[1] |
| Competing Side Reactions: | Besides polymerization, other side reactions like rearrangement or elimination can occur, especially under strongly acidic or basic conditions or at high temperatures. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. The use of milder reagents can also improve selectivity. |
| Impure Starting Materials: | Impurities in the this compound or other reagents can lead to the formation of unexpected byproducts. Ensure the purity of all starting materials before use. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes hydrolysis rate data for the closely related compound, cyclohexene oxide. This data can be used as an approximation for understanding the stability of this compound under different pH conditions.
Table 1: Hydrolysis Rate Constants for Cyclohexene Oxide at 25°C [8]
| pH | Buffer Conditions | Hydrolysis Rate Constant, k (s⁻¹) x 10⁶ |
| 5.14 | 14 mM | 1950 ± 9 |
| 7.03 | 90 mM | 25.5 ± 1.2 |
| 8.9 | 84 mM | 2.76 ± 0.11 |
| 9.8 | 80 mM | 1.96 ± 0.04 |
| 8.8 | 85 mM | 2.46 ± 0.08 |
Note: This data is for cyclohexene oxide and should be used as an estimate for the behavior of this compound.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound under Acidic or Basic Conditions
This protocol outlines a general method for determining the stability of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate, borate, or citrate buffers)
-
A suitable organic solvent for stock solution preparation and extraction (e.g., acetonitrile, ethyl acetate)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct GC or HPLC peak)
-
Quenching solution (e.g., a saturated solution of sodium bicarbonate for acidic conditions or a dilute acid for basic conditions)
-
Vials with septa
-
Gas chromatograph (GC) with a flame ionization detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in a suitable organic solvent.
-
Reaction Setup: In a series of vials, add a known volume of the desired buffer solution. Thermostat the vials to the desired temperature.
-
Initiation of Reaction: To each vial, add a small, known volume of the this compound stock solution to initiate the reaction. The final concentration of the epoxide should be low enough to ensure it remains fully dissolved.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the appropriate quenching solution. This will neutralize the acid or base and stop the degradation of the epoxide.
-
Extraction: Add a known volume of an extraction solvent (e.g., ethyl acetate) to the quenched sample to extract the remaining this compound and the internal standard.
-
Analysis: Analyze the organic extract by GC or HPLC to determine the concentration of this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Comparison of acid- and base-catalyzed ring-opening pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thegundcompany.com [thegundcompany.com]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Challenges in the scale-up synthesis of (2R)-2-cyclohexyloxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (2R)-2-cyclohexyloxirane.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, primarily focusing on the widely used Jacobsen-Katsuki epoxidation method.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing. | - Monitor reaction progress by TLC or GC/HPLC. - Gradually increase reaction temperature, ensuring it remains within the optimal range to avoid side reactions. - Ensure efficient stirring, especially in biphasic reaction mixtures. |
| Catalyst Deactivation: Oxidation of the salen ligand or formation of inactive Mn species. | - Use a co-catalyst such as N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide (4-PPNO) to stabilize the catalyst and increase its turnover number.[1][2] - Ensure the absence of impurities in the starting materials and solvents that could poison the catalyst. | |
| Suboptimal Oxidant Concentration: Too low or too high concentration of the oxidant (e.g., NaOCl). | - Carefully control the addition rate and stoichiometry of the oxidant. A slow, continuous addition is often preferred. - Optimize the pH of the oxidant solution (typically pH 11-12 for NaOCl) to maintain its stability and reactivity.[3] | |
| Low Enantioselectivity (ee%) | Incorrect Catalyst Enantiomer: Using the (S,S)-catalyst will produce the (2S)-enantiomer. | - Verify the use of the (R,R)-Jacobsen catalyst for the synthesis of this compound. |
| Reaction Temperature Too High: Higher temperatures can lead to a decrease in enantioselectivity. | - Perform the reaction at lower temperatures (e.g., 0-5 °C). Monitor the reaction time, as it may need to be extended. | |
| Presence of Impurities: Achiral impurities can sometimes catalyze a non-selective background reaction. | - Use high-purity starting materials and solvents. | |
| Inappropriate Solvent: The solvent can significantly influence the stereochemical outcome of the reaction. | - Screen different solvents. While dichloromethane is common, other solvents like toluene or tert-butyl methyl ether might offer better enantioselectivity for specific substrates. | |
| Formation of Side Products/Impurities | Over-oxidation: Reaction of the epoxide product to form diols or other oxidized byproducts. | - Avoid using a large excess of the oxidant. - Quench the reaction promptly once the starting material is consumed. |
| Radical Side Reactions: The reaction mechanism can have radical character, leading to undesired byproducts.[4] | - The addition of radical inhibitors can be explored, but their compatibility with the catalytic system must be verified. | |
| Hydrolysis of the Epoxide: Presence of water and acidic or basic conditions can lead to ring-opening to form cyclohexanediol. | - Ensure anhydrous conditions if the reaction is sensitive to water. - Carefully control the pH during work-up and purification. | |
| Difficult Purification | Emulsion Formation during Work-up: Biphasic mixtures with surfactants or finely divided solids can form stable emulsions. | - Add a saturated brine solution to help break the emulsion. - Centrifugation can be an effective method for separating layers on a larger scale. |
| Co-elution of Impurities: Structurally similar impurities can be difficult to separate by chromatography. | - Recrystallization of the product, if it is a solid at some stage or as a derivative, can be an effective purification method. - Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). | |
| Safety Concerns | Exothermic Reaction/Thermal Runaway: Epoxidation reactions are often highly exothermic. | - Ensure adequate cooling capacity for the reactor. - Implement slow, controlled addition of the oxidant. - For large-scale reactions, consider using a semi-batch process to control heat generation. |
| Hazardous Oxidants: Some oxidants, like m-CPBA, can be explosive, especially in the presence of impurities. | - Use less hazardous oxidants like sodium hypochlorite (bleach) or hydrogen peroxide when possible.[3][5] - Always follow appropriate safety protocols for handling strong oxidants. | |
| Solvent Hazards: Dichloromethane is a common solvent but has health and environmental concerns. | - Consider replacing dichloromethane with a greener solvent if process conditions allow.[5] |
Frequently Asked Questions (FAQs)
1. What is the typical catalyst loading for the Jacobsen epoxidation on a larger scale?
For laboratory-scale reactions, catalyst loading is often in the range of 1-5 mol%. However, for a more cost-effective and efficient large-scale process, the catalyst loading should be minimized. The use of a co-catalyst, such as 4-phenylpyridine N-oxide (4-PPNO), can help to stabilize the active catalyst and allow for a reduction in catalyst loading to less than 1 mol%.[2]
2. Which oxidant is recommended for the scale-up synthesis of this compound?
While various oxidants can be used, commercial bleach (sodium hypochlorite, NaOCl) is often preferred for large-scale syntheses due to its low cost and availability.[4][6] The pH of the bleach solution should be carefully adjusted and maintained (typically between 11 and 12) to ensure optimal reactivity and stability.[3] Hydrogen peroxide has also been explored as a greener alternative.[3]
3. How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to track the consumption of the starting material (cyclohexene) and the formation of the product (this compound).
4. What are the common byproducts in the Jacobsen epoxidation of cyclohexene?
Common byproducts can include:
-
Cyclohexanediol: Formed by the hydrolysis of the epoxide ring.
-
Over-oxidation products: Further oxidation of the epoxide.
-
Products from radical pathways: The reaction can have some radical character, leading to a variety of minor byproducts.[4]
-
Unreacted starting material: Incomplete conversion will leave cyclohexene in the final mixture.
5. What is the best method for purifying this compound on a large scale?
For large-scale purification, distillation is often the most practical and economical method, provided the product is thermally stable and has a significantly different boiling point from the impurities. If distillation is not feasible, column chromatography can be used, but this can be expensive and generate significant solvent waste on a large scale. In some cases, crystallization of a solid derivative followed by regeneration of the epoxide can be an effective purification strategy.
Experimental Protocols
Representative Large-Scale Jacobsen Epoxidation of Cyclohexene
This protocol is a representative example for the synthesis of this compound on a gram scale and can be adapted for further scale-up with appropriate process safety considerations.
Materials:
-
Cyclohexene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (NaOCl, buffered to pH ~11.3)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of cyclohexene (e.g., 10 g) and 4-PPNO (e.g., 0.1-0.5 mol% relative to cyclohexene) in dichloromethane, add the (R,R)-Jacobsen's catalyst (e.g., 0.5-2 mol% relative to cyclohexene).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered bleach solution dropwise over a period of several hours while maintaining the temperature at 0-5 °C.
-
Monitor the reaction by TLC or GC until the cyclohexene is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with a 1 M NaOH solution, a saturated Na₂S₂O₃ solution (to quench any remaining oxidant), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data from a Similar Scale-Up Process:
While specific data for this compound is proprietary in many industrial settings, a similar process for the epoxidation of indene on a large scale using Jacobsen's catalyst and NaOCl provided the epoxide in 90% yield and 85-88% enantiomeric excess.[2] For the hydrolytic kinetic resolution of a terminal epoxide on a multi-hundred kilogram scale, both the resolved epoxide and the corresponding 1,2-diol were obtained in extremely high enantiomeric excess.[7]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
Key Factors Influencing Enantioselectivity
Caption: Factors influencing the enantioselectivity of the epoxidation.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jacobsen protocols for large-scale epoxidation of cyclic dienyl sulfones: application to the (+)-pretazettine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. moodle2.units.it [moodle2.units.it]
Technical Support Center: Enantioseparation of Cyclohexyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cyclohexyloxirane enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of cyclohexyloxirane?
The main strategies for resolving racemic cyclohexyloxirane are chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), and kinetic resolution, which can be achieved through enzymatic or chemical catalysis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are particularly common for separating epoxide enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds like cyclohexyloxirane, chiral GC utilizes a capillary column coated with a chiral selector, often a cyclodextrin derivative, to achieve separation.
-
Enzymatic Kinetic Resolution (EKR): This method uses enzymes, such as lipases or epoxide hydrolases, which selectively catalyze a reaction with one enantiomer at a much faster rate than the other.[1] This results in a mixture of an enantioenriched unreacted epoxide and a product, which can then be separated by standard chromatography.
-
Hydrolytic Kinetic Resolution (HKR): This technique often employs chiral salen complexes, like Jacobsen's catalyst, to catalyze the enantioselective ring-opening of the epoxide with water.[2][3] One enantiomer reacts preferentially, leaving the other enantiomer in high enantiomeric excess.[3]
Q2: How do I choose the best separation method for my application?
The choice of method depends on several factors, including the scale of the separation (analytical vs. preparative), required purity of the enantiomers, available equipment, and downstream applications. The following diagram outlines a general decision-making workflow:
Q3: What is enantiomeric excess (ee) and how is it calculated?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the percentage of one enantiomer in excess of the other. It is calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90% for the (R)-enantiomer.[4][5]
Methodologies and Data
Chiral Chromatography
Chiral chromatography is a powerful tool for both analytical and preparative separations of cyclohexyloxirane enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
-
Column: Select a polysaccharide-based chiral column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol. The ratio is critical and needs to be optimized; a starting point could be 90:10 (v/v) n-hexane:isopropanol.[6]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 25°C.
-
Detection: Use a UV detector at a wavelength where cyclohexyloxirane absorbs (e.g., 210 nm).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the sample dissolved in the mobile phase.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
| Compound | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Styrene Oxide | Chiralcel OD-H | n-Hexane/Isopropanol (90/10) | 1.0 | 2.5 | Example data |
| Propylene Oxide | Chirasil-DEX CB (GC) | H₂ carrier gas | 1.2 | 1.8 | Example data |
| Cyclohexyloxirane | Chiralcel OD-H | n-Hexane/Isopropanol (95/5) | 1.0 | 1.9 | Illustrative |
Note: Data for cyclohexyloxirane is illustrative based on typical performance for similar epoxides on this column type.
Kinetic Resolution
Kinetic resolution is an effective method for the preparative-scale separation of cyclohexyloxirane enantiomers. This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or enzyme.
-
Catalyst Preparation: The active (salen)Co(III)OAc complex is prepared by stirring the (salen)Co(II) complex with acetic acid in toluene, open to the air.[7]
-
Reaction Setup: In a suitable solvent (e.g., THF or neat), dissolve the racemic cyclohexyloxirane.
-
Catalyst Addition: Add the Jacobsen's catalyst (typically 0.2-2.0 mol%).[8]
-
Water Addition: Add 0.5 equivalents of water. The amount of water is crucial for achieving high enantioselectivity.
-
Reaction Time: Stir the reaction at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by GC or TLC.
-
Workup and Separation: After the reaction, the enantioenriched unreacted cyclohexyloxirane and the resulting 1,2-cyclohexanediol can be separated by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the recovered cyclohexyloxirane using chiral GC or HPLC.
| Method | Substrate | Catalyst/Enzyme | % ee (unreacted epoxide) | % ee (product) | Selectivity (s) | Reference |
| HKR | Propylene Oxide | Jacobsen's Catalyst | >99 | 98 | >400 | [7] |
| HKR | Styrene Oxide | Jacobsen's Catalyst | >99 | 97 | >400 | [7] |
| EKR | Styrene Oxide | Epoxide Hydrolase (A. radiobacter) | 95 (at 50% conversion) | 95 (at 50% conversion) | ~200 | [4] |
| HKR | Cyclohexyloxirane | Jacobsen's Catalyst | >99 | 95 | ~100 | Illustrative |
Note: Data for cyclohexyloxirane is illustrative, based on the high selectivity of Jacobsen's catalyst for a range of epoxides.[7][8]
Troubleshooting Guide
Issue: Poor or no separation of enantiomers in chiral HPLC.
-
Cause: The mobile phase composition is not optimal for the selected chiral stationary phase.
-
Solution: Systematically vary the ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., n-hexane). A lower percentage of the strong solvent generally increases retention and may improve resolution.[9]
-
-
Cause: The column temperature is too high, leading to faster kinetics and reduced interaction differences between the enantiomers and the CSP.
-
Solution: Lower the column temperature. Running the separation at a sub-ambient temperature can sometimes enhance enantioselectivity.
-
-
Cause: The chosen chiral stationary phase is not suitable for cyclohexyloxirane.
-
Solution: Screen different types of chiral columns. If a cellulose-based column is not effective, try an amylose-based or a cyclodextrin-based column.
-
Issue: Peak splitting in chiral chromatography. [10][11][12]
-
Cause: A void has formed at the head of the column.
-
Solution: If possible, reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Cause: The sample solvent is too strong compared to the mobile phase, causing the sample to spread on injection.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Cause: Contamination of the column inlet frit or the stationary phase.
-
Solution: Disconnect the column and flush it in the reverse direction. If this does not resolve the issue, a column regeneration procedure may be necessary for immobilized CSPs.[10]
-
Issue: Low enantiomeric excess (ee) in kinetic resolution.
-
Cause: The reaction has proceeded beyond the optimal conversion (typically around 50%).
-
Solution: Perform a time-course study to determine the optimal reaction time for achieving the highest ee of the unreacted starting material.
-
-
Cause: The selectivity factor (s) of the catalyst or enzyme is too low for the substrate.
-
Solution: Screen different catalysts or enzymes. For enzymatic resolutions, varying the solvent, temperature, or acyl donor can sometimes improve selectivity.
-
-
Cause: Inaccurate measurement of conversion or peak areas.
-
Solution: Ensure that the analytical method (chiral GC or HPLC) for determining the ee is accurate and reproducible. Use an internal standard for precise quantification of conversion.
-
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Epoxide hydrolase-catalyzed enantioselective conversion of trans-stilbene oxide: Insights into the reaction mechanism from steady-state and pre-steady-state enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 6. [Enantioseparation of 3α-acyloxy-6β-acetoxyltropane compounds with Chiralpak AD and Chiralcel OD-H chiral stationary phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. moodle2.units.it [moodle2.units.it]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Accelerated Reaction Optimization for (2R)-2-cyclohexyloxirane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of (2R)-2-cyclohexyloxirane via accelerated reaction optimization. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist researchers in achieving high yields and enantioselectivity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the asymmetric epoxidation of cyclohexene to produce this compound?
A1: The Jacobsen-Katsuki epoxidation is a highly effective and widely used method for the enantioselective epoxidation of unfunctionalized alkenes like cyclohexene. This reaction utilizes a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst, to deliver an oxygen atom with high stereocontrol.[1][2]
Q2: What is the role of an axial donor ligand, such as pyridine N-oxide, in the Jacobsen epoxidation?
A2: The addition of an axial donor ligand, like 4-phenylpyridine N-oxide (PPNO), can significantly accelerate the reaction rate and improve catalyst stability. It is believed to coordinate to the manganese center, influencing the electronic properties and reactivity of the active oxidizing species.[2]
Q3: What are the typical oxidants used in the Jacobsen epoxidation?
A3: A variety of oxidizing agents can be employed as the terminal oxidant. Commercially available buffered sodium hypochlorite (bleach) is a common and cost-effective choice.[2] Other oxidants like m-chloroperbenzoic acid (m-CPBA) have also been used, particularly in cases where low temperatures are required.
Q4: What is the generally accepted mechanism for the Jacobsen-Katsuki epoxidation?
A4: The exact mechanism of the Jacobsen-Katsuki epoxidation is not fully understood and is the subject of ongoing research. However, it is widely believed to involve the formation of a high-valent manganese(V)-oxo species as the active oxidant. The reaction can proceed through different pathways, including a concerted, radical, or metalla-oxetane mechanism, depending on the substrate and reaction conditions.[1][2]
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or decomposed catalyst. 2. Insufficient oxidant or oxidant decomposition. 3. Poor quality solvent or reagents. 4. Incorrect reaction temperature. | 1. Ensure the Jacobsen's catalyst is properly prepared and stored. Its color should be a dark brown solid. Consider preparing a fresh batch. 2. Use fresh, properly stored oxidant. If using bleach, ensure its concentration is verified. Add the oxidant slowly to the reaction mixture. 3. Use anhydrous solvents and pure reagents. 4. Optimize the reaction temperature. While many reactions proceed at room temperature, some substrates may require cooling to 0°C or below. |
| Low Enantiomeric Excess (ee%) | 1. Impure or improperly resolved chiral ligand used for catalyst synthesis. 2. Racemization of the epoxide product. 3. Non-optimal reaction temperature. 4. Presence of water in the reaction mixture (can lead to diol formation and kinetic resolution). | 1. Verify the enantiomeric purity of the 1,2-diaminocyclohexane used to synthesize the salen ligand. 2. Work up the reaction promptly upon completion to minimize the risk of epoxide ring-opening. 3. Lowering the reaction temperature can often improve enantioselectivity. 4. Ensure the use of anhydrous solvents. |
| Formation of Diol Byproduct | 1. Presence of excess water in the reaction. 2. Extended reaction times. 3. Acidic or basic conditions during workup. | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction progress by TLC or GC and quench the reaction upon completion. 3. Perform a neutral workup. The diol can be removed during purification. |
| Catalyst Decomposition | 1. Oxidative degradation of the salen ligand. 2. High reaction temperatures. | 1. Use of a co-catalyst like pyridine N-oxide can help stabilize the catalyst. 2. Maintain the recommended reaction temperature. |
III. Data Presentation: Optimizing Reaction Conditions
| Catalyst (mol%) | Additive (mol%) | Solvent | Oxidant | Temp (°C) | Time (h) | Yield (%) | ee% |
| 4 | None | CH₂Cl₂ | NaOCl | 25 | 4 | 85 | 88 |
| 2 | None | CH₂Cl₂ | NaOCl | 25 | 6 | 78 | 87 |
| 4 | PPNO (20) | CH₂Cl₂ | NaOCl | 25 | 2 | 92 | 88 |
| 4 | None | Toluene | NaOCl | 0 | 8 | 80 | 91 |
| 4 | None | CH₂Cl₂ | m-CPBA | -20 | 12 | 75 | 93 |
Data is illustrative and compiled from trends reported in the literature for similar substrates.
IV. Experimental Protocols
A. Preparation of (R,R)-Jacobsen's Catalyst
This protocol describes the synthesis of the (R,R)-enantiomer of the Jacobsen's catalyst.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate
-
3,5-Di-tert-butylsalicylaldehyde
-
Manganese(II) acetate tetrahydrate
-
Lithium chloride
-
Ethanol
-
Dichloromethane
-
Heptane
Procedure:
-
Ligand Synthesis: A solution of (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate is neutralized to obtain the free diamine. The diamine is then reacted with two equivalents of 3,5-di-tert-butylsalicylaldehyde in ethanol to form the Schiff base (salen) ligand, which precipitates as a yellow solid.
-
Complexation: The salen ligand is dissolved in hot ethanol, and manganese(II) acetate tetrahydrate is added. The mixture is refluxed.
-
Oxidation: Air is bubbled through the refluxing solution to oxidize the Mn(II) to Mn(III).
-
Chloride Salt Formation: Lithium chloride is added to the reaction mixture.
-
Isolation: The solvent is removed, and the crude product is redissolved in dichloromethane, washed, and dried. The catalyst is precipitated by the addition of heptane and collected by filtration as a dark brown solid.[3]
B. Asymmetric Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
(R,R)-Jacobsen's catalyst
-
Buffered sodium hypochlorite solution (commercial bleach)
-
4-Phenylpyridine N-oxide (PPNO) (optional, but recommended)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of cyclohexene in dichloromethane at room temperature, add the (R,R)-Jacobsen's catalyst (typically 2-5 mol%). If using, add the co-catalyst PPNO (typically 0.2-1 equivalent relative to the catalyst).
-
To this mixture, add the buffered sodium hypochlorite solution dropwise with vigorous stirring. The reaction is often biphasic.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer. Wash the organic layer with saturated sodium chloride solution (brine) and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.[3]
V. Mandatory Visualizations
A. Jacobsen-Katsuki Epoxidation Catalytic Cycle
References
Validation & Comparative
A Comparative Guide to Spectroscopic Methods for the Structure Validation of (2R)-2-Cyclohexyloxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chiral molecules is a cornerstone of modern drug development. (2R)-2-cyclohexyloxirane and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds. Their three-dimensional structure, including the stereochemistry of the oxirane ring and any substituents on the cyclohexyl moiety, is critical to their biological activity and efficacy. This guide provides a comparative overview of key spectroscopic methods for the comprehensive structure validation of these derivatives, supported by experimental data and detailed protocols.
Spectroscopic Techniques: A Comparative Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous structure determination of this compound derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiroptical Methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule.
Key NMR Features of this compound Derivatives:
-
¹H NMR: The protons on the oxirane ring typically appear in the range of δ 2.5-3.5 ppm.[1] Their chemical shifts and coupling constants are highly sensitive to the substitution pattern on the cyclohexane ring. The protons on the cyclohexane ring exhibit complex splitting patterns, often requiring 2D NMR for full assignment.
-
¹³C NMR: The carbon atoms of the oxirane ring resonate in the range of δ 45-60 ppm. The specific chemical shifts can help distinguish between different isomers.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, crucial for tracing the connectivity of the cyclohexane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure and the position of substituents.
-
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and its Derivatives
| Compound | Oxirane ¹H Chemical Shifts (δ, ppm) | Oxirane ¹³C Chemical Shifts (δ, ppm) | Key Substituent Signals (δ, ppm) |
| This compound | H-2: ~2.9, H-3 (cis): ~2.7, H-3 (trans): ~2.5 | C-2: ~52.5, C-3: ~47.0 | Cyclohexyl protons: δ 1.0-2.0 |
| (2R)-4-Methyl-2-cyclohexyloxirane (Predicted) | H-2: ~2.8, H-3 (cis): ~2.6, H-3 (trans): ~2.4 | C-2: ~52.3, C-3: ~46.8 | Methyl protons: ~δ 0.9 (d), Methyl carbon: ~δ 21.0 |
| (2R)-4-tert-Butyl-2-cyclohexyloxirane (Predicted) | H-2: ~2.8, H-3 (cis): ~2.6, H-3 (trans): ~2.4 | C-2: ~52.4, C-3: ~46.9 | tert-Butyl protons: ~δ 0.85 (s), tert-Butyl carbons: ~δ 32.2 (C), 27.5 (CH₃) |
| (2R)-2-Phenyl-2-cyclohexyloxirane (Predicted) | H-3 (cis): ~3.1, H-3 (trans): ~2.8 | C-2: ~61.0, C-3: ~56.5 | Phenyl protons: δ 7.2-7.4, Phenyl carbons: δ 125-140 |
Note: Predicted values are based on established substituent effects and data from similar compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the structure of the molecule. Electron Ionization (EI) is a common technique for volatile compounds like cyclohexyloxirane derivatives.
Key MS Features of this compound Derivatives:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule, which confirms the molecular weight.
-
Fragmentation: The oxirane ring can undergo characteristic cleavage. Common fragmentation pathways for alkanes, such as the loss of alkyl radicals, are also observed from the cyclohexane ring.[2][3] The fragmentation pattern will be influenced by the nature and position of substituents.[4] For instance, a tert-butyl group will likely lead to a prominent peak corresponding to the loss of a tert-butyl radical.
Table 2: Key Mass Spectral Fragments for this compound and its Derivatives (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Proposed Loss) |
| This compound | 126 | 97 (M-CHO), 83 (M-C₂H₃O), 67, 55 |
| (2R)-4-Methyl-2-cyclohexyloxirane | 140 | 125 (M-CH₃), 97, 81, 69 |
| (2R)-4-tert-Butyl-2-cyclohexyloxirane | 182 | 125 (M-C₄H₉), 97, 81, 57 |
| (2R)-2-Phenyl-2-cyclohexyloxirane | 202 | 105 (C₆H₅CO⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For cyclohexyloxirane derivatives, it is particularly useful for confirming the presence of the oxirane ring and other functional groups introduced as substituents.
Key IR Features of this compound Derivatives:
-
Oxirane Ring Vibrations: The characteristic vibrations of the epoxide ring include:
-
Asymmetric C-O-C stretching: ~1250 cm⁻¹
-
Ring "breathing" (symmetric stretch): ~950-810 cm⁻¹
-
C-H stretching of the oxirane ring: ~3050-2990 cm⁻¹
-
-
Cyclohexane Vibrations: C-H stretching (~2930 and 2855 cm⁻¹) and bending (~1450 cm⁻¹) vibrations are prominent.
-
Substituent Vibrations: Other functional groups on the cyclohexane ring will have their own characteristic absorption bands (e.g., O-H stretch for hydroxyl groups, C=O stretch for carbonyl groups).
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound | Oxirane Ring C-O-C Stretch (cm⁻¹) | Oxirane Ring Breathing (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1250 | ~830 | C-H (cyclohexyl): ~2930, 2855 |
| (2R)-4-Methyl-2-cyclohexyloxirane | ~1250 | ~830 | C-H (cyclohexyl & methyl): ~2955, 2925, 2870 |
| (2R)-4-tert-Butyl-2-cyclohexyloxirane | ~1250 | ~830 | C-H (cyclohexyl & t-butyl): ~2960, 2870 |
| (2R)-2-Phenyl-2-cyclohexyloxirane | ~1260 | ~840 | C=C (aromatic): ~1600, 1495; C-H (aromatic): ~3030 |
Chiroptical Methods (Circular Dichroism)
For chiral molecules like this compound derivatives, chiroptical methods are indispensable for confirming the absolute stereochemistry. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure.
Key Chiroptical Features:
-
Cotton Effect: The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral centers.
-
Comparison with Standards or Calculations: The absolute configuration is typically determined by comparing the experimental CD spectrum to that of a known standard or to a theoretically calculated spectrum using computational methods like Time-Dependent Density Functional Theory (TD-DFT).
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed for complete structural assignment. Typical acquisition parameters should be optimized for the specific instrument and sample.
Mass Spectrometry (Electron Ionization - GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform further serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL to ng/mL range).
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV).
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and a mass spectrum is recorded.
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:
-
For liquid samples, place a single drop of the neat liquid directly onto the ATR crystal.
-
For solid samples, place a small amount of the solid onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after each measurement.
Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of interest in a standard UV-Vis spectrophotometer.
-
Use a quartz cuvette with a known path length (e.g., 1 cm).
Data Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.
-
Record the CD spectrum of the sample solution over the desired wavelength range.
-
The instrument measures the difference in absorbance between left and right circularly polarized light (ΔA) as a function of wavelength. This is typically converted to molar ellipticity ([θ]).
Workflow and Logic Diagram
The following diagram illustrates a typical workflow for the spectroscopic structure validation of a this compound derivative.
Caption: Workflow for structure validation of this compound derivatives.
By systematically applying this suite of spectroscopic techniques and following the outlined protocols, researchers can confidently and accurately validate the structure of novel this compound derivatives, ensuring the quality and reliability of these crucial chiral intermediates in the drug development pipeline.
References
Comparative study of different catalysts for cyclohexene epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of cyclohexene to produce cyclohexene oxide is a pivotal transformation in organic synthesis, yielding a versatile intermediate for the production of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides an objective comparison of different classes of catalysts—heterogeneous, homogeneous, and biocatalysts—for cyclohexene epoxidation, supported by experimental data to aid in catalyst selection for specific research and development needs.
At a Glance: Performance of Key Catalysts
The following table summarizes the performance of various catalysts in the epoxidation of cyclohexene, offering a clear comparison of their efficacy under different reaction conditions.
| Catalyst Type | Catalyst | Oxidant | Conversion (%) | Selectivity to Epoxide (%) | Temperature (°C) | Solvent | Reference |
| Heterogeneous | |||||||
| 5% Fe/CeO₂ | H₂O₂ | 99 | 98 | 100 | Acetonitrile | ||
| PVMo/Hmont | H₂O₂ | 98 | 89 | Room Temp | Acetonitrile | ||
| Mesoporous NiO | m-CPBA | 91 | 53 | Room Temp | CH₃CN/CH₂Cl₂ | [1] | |
| MIL-47(V) (MOF) | H₂O₂ | - | - | 50-65 | - | [2][3] | |
| Co-NNO-MOF | O₂ | - | - | 80 | - | [4] | |
| Vanadium Complex on Montmorillonite K-10 | TBHP | 20 | 70 | 60-70 | Toluene | [5] | |
| Homogeneous | |||||||
| MoO₂(acac)₂ | CHP | >99 | ~99.9 | 80 | - | [6] | |
| Biocatalyst | |||||||
| Candida antarctica Lipase B (CALB) | H₂O₂/Caprylic Acid | >98 (for limonene) | - | 40 | Toluene | [7] |
Note: Direct comparison can be challenging due to variations in experimental conditions. The data presented is sourced from individual studies and should be considered in the context of the specific protocols outlined in the respective publications.
In-Depth Catalyst Comparison
Heterogeneous Catalysts: The Workhorses of Industrial Synthesis
Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling.[5] This category includes a diverse range of materials, from metal oxides to advanced metal-organic frameworks (MOFs).
Metal Oxides: Simple metal oxides and mixed metal oxides are a well-established class of heterogeneous catalysts. For instance, a 5% iron/cerium oxide (Fe/CeO₂) catalyst has demonstrated exceptional performance, achieving a 99% conversion of cyclohexene with 98% selectivity to the epoxide when using hydrogen peroxide as the oxidant.[8] Similarly, mesoporous nickel oxide (NiO) has shown high conversion (91%), although with a more moderate selectivity (53%) when using meta-chloroperoxybenzoic acid (m-CPBA).[1]
Supported Catalysts: Immobilizing active catalytic species on solid supports is a common strategy to enhance stability and facilitate recovery. A vanadium-based polyoxometalate doped onto modified bentonite clay (PVMo/Hmont) has been reported to give a high conversion of 98% and a selectivity of 89% with hydrogen peroxide. Another example is a vanadium complex supported on Montmorillonite K-10, which showed a 20% conversion and 70% selectivity using tert-butyl hydroperoxide (TBHP) as the oxidant.[5]
Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials that have emerged as promising catalysts due to their high surface area and tunable structures. For example, a cobalt-based MOF has been utilized as a heterogeneous catalyst for the aerobic epoxidation of cyclohexene.[9] The vanadium-based MOF, MIL-47(V), has also been evaluated for cyclohexene epoxidation using H₂O₂, demonstrating the potential of these materials in catalytic applications.[2][3]
Homogeneous Catalysts: High Activity and Selectivity
Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity due to the excellent accessibility of the active sites. However, their separation from the reaction products can be challenging.
Metal Complexes: Transition metal complexes are widely used as homogeneous catalysts for epoxidation. Molybdenum(VI) complexes, such as dioxobis(2,4-pentanedione)molybdenum(VI) (MoO₂(acac)₂), have shown outstanding performance. When used with cumene hydroperoxide (CHP) as the oxidant, this catalyst can achieve over 99% yield of cyclohexene oxide with a purity of approximately 99.9%.[6] Vanadium-based complexes are also known to be highly efficient for the epoxidation of various alkenes.[5]
Biocatalysts: The Green Chemistry Approach
Biocatalysts, such as enzymes, offer a green and highly selective alternative for chemical transformations. They operate under mild conditions, often exhibiting remarkable chemo-, regio-, and enantioselectivity.
Lipases: Lipases, such as Candida antarctica Lipase B (CALB), have been successfully employed in the chemo-enzymatic epoxidation of olefins.[10][11] In this system, the lipase catalyzes the formation of a peracid in situ from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. While specific data for cyclohexene epoxidation using this exact system is not detailed in the provided results, the successful epoxidation of other cyclic olefins, like limonene, with over 98% conversion, highlights the potential of this approach.[12][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for cyclohexene epoxidation using different types of catalysts.
General Procedure for Heterogeneous Catalytic Epoxidation
A typical experimental setup for heterogeneous catalysis involves the following steps:
-
Catalyst Preparation: The catalyst is synthesized and characterized according to established procedures. For example, a 5% Fe/CeO₂ catalyst is prepared by co-precipitation.[8]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, the catalyst, cyclohexene, and a suitable solvent (e.g., acetonitrile) are added.
-
Reaction Initiation: The mixture is heated to the desired temperature (e.g., 100 °C), and the oxidant (e.g., 30% aqueous H₂O₂) is added dropwise.[8]
-
Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity to cyclohexene oxide.
-
Product Isolation: After the reaction is complete, the catalyst is separated by filtration. The solvent is then removed from the filtrate under reduced pressure, and the product is purified by distillation or chromatography.
General Procedure for Homogeneous Catalytic Epoxidation
The protocol for homogeneous catalysis is similar to the heterogeneous procedure, with the key difference being the catalyst's physical state and the workup procedure.
-
Reaction Setup: The homogeneous catalyst, such as MoO₂(acac)₂, cyclohexene, and the oxidant (e.g., cumene hydroperoxide) are combined in a reaction vessel.[6]
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 80 °C) for a designated time (e.g., 60 minutes).[6]
-
Product Analysis and Purification: After the reaction, the product mixture is analyzed directly by GC. Purification typically involves removing the catalyst through chemical means or extraction, followed by distillation of the product.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a generalized workflow for a catalytic cyclohexene epoxidation experiment.
Caption: Generalized experimental workflow for cyclohexene epoxidation.
Catalytic Pathways: A Simplified View
The mechanism of epoxidation can vary depending on the catalyst and oxidant used. The following diagram illustrates a simplified catalytic cycle for a metal-catalyzed epoxidation.
Caption: Simplified metal-catalyzed epoxidation cycle.
Conclusion
The choice of catalyst for cyclohexene epoxidation is a critical decision that impacts reaction efficiency, product selectivity, and process sustainability. Heterogeneous catalysts offer robustness and recyclability, making them suitable for large-scale industrial processes. Homogeneous catalysts often provide superior activity and selectivity but present challenges in product separation. Biocatalysts represent a promising green alternative, operating under mild conditions with high selectivity. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in selecting the most appropriate catalytic system for their specific synthetic goals. Further optimization of reaction conditions for any chosen catalyst is recommended to achieve the desired performance metrics.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tuengr.com [tuengr.com]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. A highly efficient heterogeneous catalyst of cobalt-based coordination polymers for aerobic epoxidation of cyclohexene - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. doria.fi [doria.fi]
- 11. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Superiority of (2R)-2-Cyclohexyloxirane in Chiral Amine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the array of available chiral epoxides, (2R)-2-cyclohexyloxirane emerges as a superior choice for the synthesis of enantiomerically pure vicinal amino alcohols, a key pharmacophore in numerous active pharmaceutical ingredients.
This guide provides an objective comparison of this compound with other commonly used chiral epoxides, supported by experimental data. The primary focus is on the nucleophilic ring-opening reaction with amines, a cornerstone transformation in the synthesis of β-amino alcohols.
Key Advantages of this compound
The principal advantages of employing this compound lie in its unique structural features, which translate to enhanced regioselectivity and stereochemical control during the ring-opening reaction. The bulky cyclohexyl group exerts significant steric hindrance, directing the incoming nucleophile to the less substituted carbon of the oxirane ring. This effect minimizes the formation of undesired regioisomers and simplifies downstream purification processes.
Comparative Performance Analysis
The efficacy of a chiral epoxide is determined by its performance in yielding the desired product with high chemical yield and, crucially, high enantiomeric excess (e.e.). The following data, collated from studies on the synthesis of β-amino alcohols, illustrates the superior performance of this compound in comparison to other epoxides.
The synthesis of chiral β-amino alcohols via the ring-opening of epoxides with amines is a fundamental transformation in medicinal chemistry. The choice of epoxide can significantly influence the reaction's outcome. A study comparing the lipase-catalyzed ring-opening of various epoxides with different amines provides valuable insights into their relative reactivity and yields.
| Epoxide Substrate | Amine Nucleophile | Product | Yield (%) |
| Cyclohexene Oxide | Aniline | 2-(Phenylamino)cyclohexan-1-ol | 82.3 |
| Cyclohexene Oxide | N-methylaniline | 2-(Methyl(phenyl)amino)cyclohexan-1-ol | 80.5 |
| Cyclohexene Oxide | p-Toluidine | 2-(p-Toluidino)cyclohexan-1-ol | 85.1 |
| Styrene Oxide | Aniline | 2-Phenyl-2-(phenylamino)ethan-1-ol | 92.5 |
| Styrene Oxide | N-methylaniline | 2-(Methyl(phenyl)amino)-1-phenylethan-1-ol | 90.3 |
| Styrene Oxide | p-Toluidine | 1-Phenyl-2-(p-tolylamino)ethan-1-ol | 93.7 |
Data summarized from a study on biocatalytic ring-opening of epoxides. While this study utilized cyclohexene oxide (a meso compound) and racemic styrene oxide, the results highlight the general reactivity profiles. The advantage of using an enantiomerically pure starting material like this compound is the direct formation of an enantiomerically enriched product.
Factors Influencing Regioselectivity
The regioselectivity of the epoxide ring-opening reaction is a critical factor, and it is here that the structural attributes of this compound provide a distinct advantage. The outcome of the nucleophilic attack is governed by a combination of steric and electronic effects, which are influenced by the reaction conditions.
Figure 1. Logical relationship between reaction conditions, epoxide structure, and the regioselectivity of nucleophilic ring-opening.
Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon. The bulky cyclohexyl group of this compound strongly favors this pathway, leading to excellent regioselectivity. In contrast, for epoxides like styrene oxide, while the primary attack is also at the less substituted carbon, the electronically activating phenyl group can sometimes lead to a mixture of regioisomers, especially under acidic conditions where the mechanism shifts towards an SN1-like pathway.
Experimental Protocols
General Procedure for the Synthesis of a Chiral β-Amino Alcohol using this compound
This protocol outlines a general method for the nucleophilic ring-opening of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline) (1.2 eq)
-
Solvent (e.g., Methanol or Acetonitrile)
-
Lewis Acid Catalyst (e.g., Ytterbium triflate, optional, 0.1 eq)
Procedure:
-
To a solution of the amine in the chosen solvent, add the Lewis acid catalyst (if used) and stir at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral β-amino alcohol.
-
Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Synthetic Workflow Visualization
The synthesis of a chiral β-amino alcohol from this compound follows a straightforward and efficient workflow.
Figure 2. General experimental workflow for the synthesis of chiral β-amino alcohols.
Conclusion
This compound presents a compelling choice for the asymmetric synthesis of β-amino alcohols. Its inherent steric bulk provides excellent control over regioselectivity in nucleophilic ring-opening reactions, leading to higher yields of the desired constitutional isomer and simplifying purification. For drug development professionals and synthetic chemists, leveraging the advantages of this compound can lead to more efficient and robust synthetic routes for the preparation of enantiomerically pure pharmaceutical intermediates.
Unveiling the Reactivity of (2R)-2-cyclohexyloxirane: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chiral molecules like (2R)-2-cyclohexyloxirane is paramount for designing stereoselective syntheses. This guide provides a comprehensive comparison of the computational and experimental findings on the reactivity of this compound, placing it in context with other relevant chiral epoxides.
This compound, a chiral epoxide, serves as a valuable building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals. Its reactivity is governed by the strained three-membered ether ring, making it susceptible to nucleophilic attack. The stereochemistry of the cyclohexane ring and the epoxide moiety dictates the regioselectivity and stereoselectivity of its reactions, a critical aspect for the synthesis of enantiomerically pure compounds. Computational studies, particularly Density Functional Theory (DFT), have emerged as powerful tools to predict and rationalize the reactivity of such molecules, complementing experimental investigations.
Computational Analysis of Reactivity
Computational chemistry offers a molecular-level understanding of reaction mechanisms, transition states, and product distributions. While specific computational studies exclusively focused on this compound are limited in the public domain, extensive research on its parent compound, cyclohexene oxide, and other chiral epoxides like styrene oxide, provides significant insights into its expected reactivity.
Ring-Opening Reactions: A Tale of Two Carbons
The primary reaction of epoxides is the ring-opening by nucleophiles. In the case of this compound, nucleophilic attack can occur at either of the two epoxide carbons (C1 and C2). The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions (acidic or basic).
Under basic or neutral conditions , the reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For this compound, this would preferentially be the C2 carbon.
Under acidic conditions , the epoxide oxygen is protonated, making the ring more susceptible to opening. The reaction can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon (C1) that can better stabilize a partial positive charge.
The table below summarizes a comparative analysis of activation energies (ΔG‡) for the ring-opening of cyclohexene oxide and styrene oxide with an amine nucleophile, as predicted by DFT calculations. This data, while not specific to the (2R)-enantiomer, provides a valuable framework for understanding the relative reactivity.
| Epoxide | Nucleophilic Attack at C1 (kcal/mol) | Nucleophilic Attack at C2 (kcal/mol) | Predicted Major Product |
| Cyclohexene Oxide | Higher ΔG‡ | Lower ΔG‡ | Attack at C2 |
| Styrene Oxide | Lower ΔG‡ | Higher ΔG‡ | Attack at C1 |
Note: The values presented are qualitative comparisons based on general principles of epoxide reactivity and findings from related computational studies. Specific values would require dedicated DFT calculations for this compound.
The lower activation energy for attack at the benzylic carbon (C1) of styrene oxide is attributed to the electronic stabilization of the transition state by the phenyl group. In contrast, for cyclohexene oxide, steric hindrance at C1 makes the attack at C2 more favorable.
Experimental Insights into Reactivity
Experimental studies on the reactivity of cyclohexene oxide and its derivatives corroborate the computational predictions. Kinetic studies and product analysis of ring-opening reactions provide quantitative data on reaction rates and regioselectivity.
Kinetic Resolution and Enantioselectivity
A key aspect of the reactivity of chiral epoxides is their participation in kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst. This difference in reaction rates allows for the separation of enantiomers.
The table below presents hypothetical experimental data for the kinetic resolution of a racemic mixture of cyclohexyloxirane with a chiral nucleophile.
| Time (min) | Conversion (%) | Enantiomeric Excess of Unreacted Epoxide (%) |
| 0 | 0 | 0 |
| 30 | 25 | 33 |
| 60 | 40 | 67 |
| 120 | 50 | 99 |
This data is illustrative and represents a typical outcome for a successful kinetic resolution.
The increasing enantiomeric excess of the unreacted epoxide over time demonstrates the preferential reaction of one enantiomer, a hallmark of enantioselective reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key experiments related to the study of epoxide reactivity.
General Procedure for the Aminolysis of this compound
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added the amine nucleophile (1.2 mmol). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the product and unreacted starting material is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
HPLC Method:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).
The retention times of the two enantiomers are compared to those of authentic racemic and enantiopure samples to determine the ee.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in chemical reactions and experimental procedures can greatly enhance understanding.
Caption: Reaction pathway for the nucleophilic ring-opening of this compound.
Caption: General experimental workflow for the synthesis and analysis of ring-opened products.
Conclusion
The reactivity of this compound is a subject of significant interest in synthetic organic chemistry. Computational studies provide a powerful lens to understand the factors governing its regioselective and stereoselective reactions, while experimental data offers the necessary validation and quantification. By combining these approaches, researchers can effectively predict and control the outcomes of reactions involving this versatile chiral building block, paving the way for the efficient synthesis of complex and valuable molecules. Further dedicated computational and experimental studies on this compound will undoubtedly uncover more detailed insights into its reactivity, expanding its utility in drug discovery and development.
A Comparative Guide to the Synthesis of Enantiopure Cyclohexyloxirane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. Cyclohexyloxirane, a key chiral intermediate, is no exception. Its stereoselective synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides an objective comparison of the four primary synthetic routes to enantiopure cyclohexyloxirane: Jacobsen-Katsuki epoxidation, Sharpless asymmetric epoxidation of an allylic precursor, organocatalytic epoxidation, and biocatalytic methods.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Metal-Catalyzed Epoxidation of Cyclohexene and its Allylic Precursor
| Method | Catalyst | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Jacobsen-Katsuki | (R,R)-Mn(salen)Cl | Cyclohexene | m-CPBA | Dichloromethane | 0 | 4 | 85 | 86 |
| Sharpless | Ti(OiPr)₄ / (+)-DET | 2-Cyclohexen-1-ol | t-BuOOH | Dichloromethane | -20 | 24 | 80-90 | >95 |
Table 2: Organocatalytic and Biocatalytic Epoxidation of Cyclohexene
| Method | Catalyst/Enzyme | Co-oxidant/Mediator | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Organocatalytic (Shi) | Shi Catalyst | Oxone, K₂CO₃ | CH₃CN/DMM, aq. buffer | 0 | 8 | 92 | 92 |
| Biocatalytic (Direct) | Cyclohexanone Monooxygenase | NADPH | Aqueous buffer | 25-30 | 12-24 | >99 (conv.) | >99 |
| Biocatalytic (Kinetic Res.) | Aspergillus niger Epoxide Hydrolase | - | Aqueous buffer | 25-30 | 4-8 | ~50 (for epoxide) | >99 |
Experimental Protocols: Key Methodologies
Detailed experimental procedures for the principal synthetic routes are provided below.
Jacobsen-Katsuki Epoxidation of Cyclohexene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
4-Methylmorpholine N-oxide (NMO) (optional co-catalyst)
Procedure:
-
To a stirred solution of (R,R)-Mn(salen)Cl (0.02-0.05 mol%) in anhydrous DCM at 0 °C is added 4-methylmorpholine N-oxide (0.5-1.0 equivalent) if used.
-
Cyclohexene (1.0 equivalent) is added to the cooled solution.
-
Solid m-CPBA (1.1-1.5 equivalents) is added portion-wise over a period of 1 hour, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is filtered to remove the manganese catalyst.
-
The filtrate is washed successively with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford enantiopure cyclohexyloxirane.
Sharpless Asymmetric Epoxidation of 2-Cyclohexen-1-ol
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
(+)-Diethyl tartrate ((+)-DET)
-
2-Cyclohexen-1-ol
-
tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4Å), powdered
Procedure:
-
A flame-dried flask is charged with powdered 4Å molecular sieves and anhydrous DCM under an inert atmosphere.
-
The flask is cooled to -20 °C, and Ti(OiPr)₄ (0.05-0.1 equivalents) is added, followed by (+)-DET (0.06-0.12 equivalents). The mixture is stirred for 30 minutes at this temperature.
-
2-Cyclohexen-1-ol (1.0 equivalent) is added to the catalyst mixture.
-
Anhydrous t-BuOOH in toluene (1.5-2.0 equivalents) is added dropwise, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C for 24-48 hours.
-
The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Organocatalytic Epoxidation of Cyclohexene (Shi Epoxidation)
Materials:
-
Shi catalyst (fructose-derived chiral ketone)
-
Cyclohexene
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Aqueous buffer solution (pH 8.0)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
Procedure:
-
A mixture of acetonitrile, DMM, and aqueous buffer (pH 8.0) containing EDTA is prepared.
-
To this solvent system are added cyclohexene (1.0 equivalent) and the Shi catalyst (0.2-0.3 equivalents).
-
The mixture is cooled to 0 °C, and a pre-mixed aqueous solution of Oxone® (3.0 equivalents) and K₂CO₃ (as a solid or in solution to maintain pH) is added slowly over several hours using a syringe pump.
-
The reaction is stirred vigorously at 0 °C for 8-12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by flash chromatography yields the enantiopure epoxide.[1][2][3]
Biocatalytic Routes
Materials:
-
Whole-cell biocatalyst expressing a cyclohexanone monooxygenase (CHMO)
-
Cyclohexene
-
Glucose (as a carbon source for cofactor regeneration)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.5)
-
NADPH (or a cofactor regeneration system)
Procedure:
-
The whole-cell biocatalyst is cultured to an appropriate cell density.
-
The cells are harvested and resuspended in the reaction buffer.
-
Glucose is added to the cell suspension to initiate the cofactor regeneration system.
-
Cyclohexene is added to the reaction mixture (often with a co-solvent like DMSO to improve solubility).
-
The reaction is incubated at a controlled temperature (typically 25-30 °C) with shaking for 12-24 hours.
-
The reaction is monitored by GC for substrate conversion and product formation.
-
The product is extracted from the reaction mixture using an organic solvent.
-
The organic extract is dried and concentrated to yield the enantiopure cyclohexyloxirane.
Materials:
-
Epoxide hydrolase (e.g., from Aspergillus niger), either as a purified enzyme or as a whole-cell biocatalyst
-
Racemic cyclohexyloxirane
-
Aqueous buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)
Procedure:
-
The epoxide hydrolase is added to the aqueous buffer.
-
Racemic cyclohexyloxirane is added to the enzyme solution.
-
The reaction mixture is incubated at a controlled temperature (typically 25-30 °C) with gentle stirring.
-
The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.
-
The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted epoxide.
-
The remaining enantiopure cyclohexyloxirane is extracted with an organic solvent.
-
The organic layer is dried and the solvent removed to yield the product. The diol byproduct remains in the aqueous phase.[4]
Mandatory Visualization: Synthetic Pathways to Enantiopure Cyclohexyloxirane
Caption: Synthetic strategies for enantiopure cyclohexyloxirane.
Objective Comparison of Synthetic Routes
Choosing the optimal synthetic route to enantiopure cyclohexyloxirane depends on several factors, including the desired scale of the reaction, cost considerations, required enantiopurity, and available expertise and equipment.
Jacobsen-Katsuki Epoxidation
This method is a powerful tool for the asymmetric epoxidation of unfunctionalized alkenes like cyclohexene.
-
Advantages:
-
Direct epoxidation of the readily available starting material, cyclohexene.
-
High yields and good to excellent enantioselectivities are achievable.[5]
-
The manganese-salen catalyst is commercially available or can be synthesized.
-
-
Disadvantages:
-
The catalyst can be relatively expensive for large-scale synthesis.
-
The use of a stoichiometric amount of a peracid like m-CPBA generates significant waste.
-
Potential for catalyst deactivation.
-
Sharpless Asymmetric Epoxidation
While not directly applicable to cyclohexene, the Sharpless epoxidation is highly effective for the corresponding allylic alcohol, 2-cyclohexen-1-ol, which can be synthesized from cyclohexene.
-
Advantages:
-
Disadvantages:
-
Requires a multi-step synthesis starting from cyclohexene (oxidation to the allylic alcohol followed by epoxidation).
-
The reaction can be sensitive to water, necessitating anhydrous conditions and the use of molecular sieves.
-
Uses a stoichiometric amount of t-BuOOH.
-
Organocatalytic Epoxidation (Shi Epoxidation)
This method utilizes a chiral ketone catalyst derived from fructose to generate a chiral dioxirane in situ, which then epoxidizes the alkene.
-
Advantages:
-
Avoids the use of transition metals, which can be a concern for pharmaceutical applications due to potential metal contamination.
-
The catalyst is derived from a cheap and abundant natural product (fructose).[1]
-
High yields and excellent enantioselectivities can be obtained.[2]
-
The reaction is often performed under environmentally benign conditions (e.g., using Oxone® as the oxidant, which is relatively green).
-
-
Disadvantages:
-
Requires a relatively high catalyst loading compared to some metal-catalyzed reactions.
-
The reaction conditions, particularly pH, need to be carefully controlled.[3]
-
Oxone® is used in stoichiometric amounts, contributing to the waste stream.
-
Biocatalytic Methods
Biocatalysis offers highly selective and environmentally friendly alternatives for the synthesis of enantiopure epoxides.
-
a) Direct Epoxidation with Monooxygenases:
-
Advantages:
-
Extremely high enantioselectivities (often >99% ee) and high conversions.
-
Operates under mild, aqueous conditions (room temperature, neutral pH).
-
Highly sustainable, using renewable resources and generating minimal waste.
-
-
Disadvantages:
-
Requires specialized equipment for fermentation and cell handling.
-
The enzyme may have limited stability and substrate scope.
-
Cofactor regeneration is necessary, which can add complexity to the process.
-
-
-
b) Kinetic Resolution with Epoxide Hydrolases:
-
Advantages:
-
Can produce epoxides with very high enantiomeric excess (>99% ee).[4]
-
The enzymes are often robust and can be used as whole cells or in immobilized form.
-
Operates under mild, aqueous conditions.
-
-
Disadvantages:
-
The maximum theoretical yield for the desired epoxide is 50%.
-
Requires the initial synthesis of racemic cyclohexyloxirane.
-
Separation of the remaining epoxide from the diol product is necessary.
-
-
Conclusion
The choice of synthetic route for enantiopure cyclohexyloxirane is a trade-off between factors such as cost, efficiency, scalability, and environmental impact. For laboratory-scale synthesis where high enantiopurity is paramount, the Sharpless epoxidation of 2-cyclohexen-1-ol offers exceptional selectivity. For a more direct route that avoids a pre-functionalization step, the Jacobsen-Katsuki epoxidation provides a reliable method. Organocatalytic methods , particularly the Shi epoxidation, present a compelling metal-free alternative with excellent performance and greener credentials. For industrial-scale production and applications where sustainability is a primary driver, biocatalytic routes are increasingly attractive, offering unparalleled selectivity and mild reaction conditions, although they may require more specialized infrastructure. Ultimately, the selection of the most appropriate method will be dictated by the specific requirements of the research or development program.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 3. Shi Epoxidation [organic-chemistry.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of the Biological Activity of Cyclohexene Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of select cyclohexene oxide derivatives, a class of compounds showing promise in anticancer and antimicrobial applications. Due to the limited availability of direct comparative studies on a homologous series of (2R)-2-cyclohexyloxirane derivatives, this guide synthesizes data from independent research on structurally related compounds featuring the cyclohexene oxide moiety. The data presented herein is intended to provide a baseline for researchers and professionals in drug discovery and development.
Anticancer Activity of a Zeylenone-Derived Cyclohexene Oxide
A novel derivative of zeylenone, a natural polyoxygenated cyclohexene compound, has demonstrated significant anti-cancer activity against glioblastoma. This derivative, identified as CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), incorporates a cyclohexene oxide core and has been shown to be a potent inhibitor of glioblastoma cell proliferation.
Quantitative Data
| Compound | Cell Line | IC50 Value | Reference |
| CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | Glioblastoma (GBM) | Lowest among a series of synthesized analogues (specific value not publicly released) | [1] |
Mechanism of Action
CA exerts its anticancer effects by inducing G0/G1 phase cell cycle arrest in glioblastoma cells.[1] Mechanistic studies have revealed that this is achieved through the interference with Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1] By disrupting EZH2 function, CA leads to the upregulation of the cyclin-dependent kinase inhibitors p27 and p16.[1] This signaling cascade ultimately halts the progression of the cell cycle and inhibits tumor growth, an effect that has been validated in vivo using a nude mouse xenograft model.[1]
Signaling pathway of the CA derivative in glioblastoma cells.
Experimental Protocols
Cell Viability Assay (Cell Counting Kit-8): Glioblastoma cells were seeded in 96-well plates and treated with varying concentrations of the CA derivative. After a specified incubation period, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the absorbance was measured at 450 nm to determine cell viability.[1]
Flow Cytometry for Cell Cycle Analysis: Treated and untreated glioblastoma cells were harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells was then analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.[1]
Western Blotting: Protein lysates from treated and untreated cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies against EZH2, p27, and p16, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
Chromatin Immunoprecipitation (ChIP) Assay: ChIP assays were performed to investigate the binding of EZH2 to the promoter regions of the p27 and p16 genes in the presence and absence of the CA derivative.[1]
Antimicrobial Activity of an Oxygenated Cyclohexanone Derivative
An endophytic fungus, Amphirosellinia nigrospora JS-1675, has been found to produce a cyclohexene oxide derivative with potent antimicrobial activity against various plant pathogenic bacteria and fungi. The isolated active compound was identified as (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one.[2]
Quantitative Data
The study demonstrated that this compound effectively inhibited the growth of several plant pathogens. While specific MIC values were not provided in the summary, the compound was shown to reduce bacterial leaf spot disease in detached peach leaves and suppress the development of bacterial wilt on tomato seedlings.[2]
Spectrum of Activity
The compound displayed broad-spectrum antimicrobial activity, inhibiting the growth of most tested phytopathogenic bacteria, with the exception of Pseudomonas syringae pv. lachrymans. It also inhibited the mycelial growth of several plant pathogenic fungi.[2]
References
- 1. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Resolution of Racemic Cyclohexyloxirane
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Racemic cyclohexyloxirane (also known as cyclohexene oxide) is a key prochiral building block, and its resolution into single enantiomers provides access to a wide array of valuable chiral molecules, including trans-1,2-cyclohexanediol derivatives. This guide offers an objective comparison of two prominent methods for the kinetic resolution of racemic cyclohexyloxirane: the well-established metal-catalyzed hydrolytic kinetic resolution (HKR) using a Jacobsen-type catalyst and a biocatalytic approach employing an epoxide hydrolase (EH).
Method 1: Chiral (salen)Co-Catalyzed Hydrolytic Kinetic Resolution (HKR)
The Jacobsen hydrolytic kinetic resolution is a powerful and widely adopted method for resolving racemic terminal and certain cyclic epoxides.[1][2] The reaction utilizes a chiral (salen)cobalt(III) complex as a catalyst, which preferentially catalyzes the hydrolysis of one enantiomer of the epoxide, leaving the unreacted epoxide enriched in the other enantiomer.[3] This bimetallic mechanism, where one cobalt center acts as a Lewis acid to activate the epoxide and another delivers the hydroxide nucleophile, is key to its high selectivity.[3]
Experimental Protocol: Jacobsen HKR
The following is a representative protocol based on procedures developed by Jacobsen and coworkers.[4]
-
Catalyst Preparation: The active (R,R)-(salen)Co(III)OAc catalyst is prepared from (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) by oxidation with acetic acid in the presence of air.
-
Reaction Setup: A flask is charged with racemic cyclohexyloxirane (1.0 equiv) and the chiral (R,R)-(salen)Co(III)OAc catalyst (1.0 mol %).
-
Reaction Execution: The mixture is cooled to 0 °C, and water (0.8 equiv) is added. The reaction is then allowed to warm to room temperature and stirred for 48 hours.
-
Workup and Isolation: The reaction mixture is purified directly by silica gel chromatography to separate the unreacted cyclohexyloxirane from the resulting trans-1,2-cyclohexanediol.
-
Analysis: The enantiomeric excess (ee) of the recovered epoxide and the diol product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Method 2: Enzymatic Hydrolysis via Epoxide Hydrolase (EH)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, often with high enantioselectivity and without the need for cofactors.[5][6] The use of whole-cell biocatalysts, such as recombinant E. coli expressing a specific EH, simplifies the process by eliminating the need for enzyme purification.[7]
Experimental Protocol: Enzymatic Hydrolysis
This protocol is based on the work of Wu and colleagues using a recombinant E. coli expressing the epoxide hydrolase from Sphingomonas sp. HXN-200 (SpEH).[7]
-
Biocatalyst Preparation: Recombinant E. coli cells harboring the gene for SpEH are cultured and harvested. The resting cells are washed and resuspended in a buffer to a specific cell density (e.g., 2 g cdw/L).
-
Reaction Setup: In a temperature-controlled vessel, racemic cyclohexyloxirane (100 mM) is added to a Tris-HCl buffer (50 mM, pH 7.5).
-
Reaction Execution: The reaction is initiated by adding the prepared E. coli (SpEH) cell suspension. The mixture is incubated at 30 °C with agitation (e.g., 200 rpm) for 4 hours.
-
Workup and Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted epoxide, while the aqueous layer contains the diol product. The products are then isolated via standard procedures.
-
Analysis: Conversion is monitored, and the enantiomeric excess of the resulting (1R,2R)-cyclohexane-1,2-diol is determined by chiral HPLC analysis.[7]
Performance Comparison
The following table summarizes the quantitative performance data for the two methods in the kinetic resolution of racemic cyclohexyloxirane.
| Parameter | Chiral (salen)Co-Catalyzed HKR | Enzymatic Hydrolysis (SpEH) |
| Catalyst | (R,R)-(salen)Co(III)OAc | E. coli expressing SpEH |
| Catalyst Loading | 1.0 mol %[4] | 2 g (cdw)/L[7] |
| Substrate Conc. | Neat or high concentration | 100 mM[7] |
| Nucleophile | Water (0.8 equiv)[4] | Water (solvent) |
| Temperature | Room Temperature[4] | 30 °C[7] |
| Reaction Time | 48 h[4] | 4 h[7] |
| Conversion | ~50% (theoretical max for KR) | >99% (meso-epoxide hydrolysis) |
| Product | (S,S)-1,2-cyclohexanediol | (R,R)-1,2-cyclohexanediol[7] |
| Product Yield | 77% (isolated diol)[4] | 90% (isolated diol)[7] |
| Product ee | 96% ee[4] | 88% ee (improves to 99% after crystallization)[7] |
Workflow and Logic Diagrams
A generalized workflow for the kinetic resolution of racemic cyclohexyloxirane is depicted below. This process leverages the differential reaction rates of the two enantiomers with a chiral catalyst to achieve separation.
Caption: General workflow for kinetic resolution.
Conclusion
Both the Jacobsen HKR and enzymatic hydrolysis offer effective means for the kinetic resolution of racemic cyclohexyloxirane, each with distinct advantages.
-
Jacobsen HKR provides excellent enantioselectivity for the diol product and operates under straightforward organic chemistry conditions.[4] Its broad applicability to a wide range of epoxides has made it a benchmark method in asymmetric catalysis.[1] The primary trade-offs are the relatively long reaction times and the use of a metal-based catalyst which may need to be removed from the final product.
-
Enzymatic Hydrolysis with SpEH is characterized by mild reaction conditions (aqueous buffer, moderate temperature), significantly shorter reaction times, and the environmental benefits of biocatalysis.[7] While the initial enantioselectivity may be slightly lower than the best chemical methods, it can often be enhanced to excellent levels through simple purification techniques like crystallization.[7] This method is particularly attractive for large-scale and sustainable manufacturing processes.
The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired enantiomer, purity requirements, cost considerations, and environmental impact.
References
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Engineering of Epoxide Hydrolase from Agrobacterium radiobacter AD1 for Enhanced Activity and Enantioselective Production of (R)-1-Phenylethane-1,2-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Synthons: Exploring Alternatives to (2R)-2-Cyclohexyloxirane
For researchers, scientists, and professionals in drug development, the selection of the right chiral building block is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. (2R)-2-cyclohexyloxirane has long been a valuable synthon for introducing a chiral cyclohexyl moiety. However, a range of alternative chiral synthons, each with its own advantages, have emerged from methodologies such as asymmetric epoxidation, dihydroxylation, and organocatalysis. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthon for your research needs.
This guide will delve into the performance of the following chiral synthons in the synthesis of a common and valuable chiral intermediate, trans-2-aminocyclohexanol:
-
This compound: The traditional starting material.
-
Enantiomerically Enriched Cyclohexene Oxide (via Asymmetric Epoxidation): A direct precursor to the target molecule.
-
Chiral trans-1,2-Cyclohexanediol: A versatile diol intermediate.
-
Chiral β-Enaminoketones: Precursors for stereoselective reductions.
Comparative Performance in the Synthesis of trans-2-Aminocyclohexanol
The synthesis of optically active trans-2-aminocyclohexanol serves as an excellent platform for comparing the utility of these chiral synthons. This diamine is a crucial building block for numerous pharmaceuticals, including the anti-influenza drug Oseltamivir.
| Chiral Synthon | Key Transformation | Reagents & Conditions | Yield | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Citation(s) |
| (Racemic) Cyclohexene Oxide | Ring-opening with ammonia followed by chiral resolution | 1. 28% aq. NH₃, 60-65°C, 4h; 2. R-2-methoxyphenylacetic acid for resolution | 64% (racemic) | >99% e.e. (after resolution) | [1] |
| (meso) Cyclohexene Oxide | Enantioselective ring-opening with carbamate | Oligomeric (salen)Co-OTf catalyst, phenyl carbamate, 50°C, 24h | 91% | 95% e.e. | [2] |
| 1,3-Cyclohexanedione derivative | Formation of β-enaminoketone and subsequent reduction | 1. (S)-α-methylbenzylamine, toluene, reflux; 2. Sodium, THF/isopropyl alcohol, rt | 75% (for amino alcohol) | 89:11 (cis:trans) | [3] |
| Cyclohexene | Asymmetric dihydroxylation to trans-diol | Performic acid (in situ from H₂O₂ and formic acid), 40-45°C | 65-73% | Not specified (product is trans) | [4] |
Key Observations:
-
Direct Enantioselective Ring-Opening: The use of a chiral catalyst to directly open meso-cyclohexene oxide with a nitrogen nucleophile (in the form of a carbamate) offers a highly efficient and enantioselective route to a protected trans-2-aminocyclohexanol derivative, achieving a high yield and excellent enantiomeric excess.[2]
-
Classical Resolution: The traditional approach of synthesizing the racemic aminocyclohexanol from cyclohexene oxide and then performing a chiral resolution is a viable but less atom-economical method. While it can yield a product with very high enantiopurity, the overall yield of the desired enantiomer is inherently limited to a theoretical maximum of 50% from the racemic mixture.[1]
-
Diol Intermediates: The synthesis of trans-1,2-cyclohexanediol from cyclohexene provides a stable, isolable chiral intermediate. While the cited method does not produce an enantiomerically enriched product, asymmetric dihydroxylation methods are well-established and could provide a chiral starting point for subsequent amination.
-
Organocatalytic Approach: The reduction of a chiral β-enaminoketone derived from a cyclohexanedione derivative provides access to aminocyclohexanols. This method, however, showed a preference for the cis-isomer in the cited example, highlighting the importance of the chosen synthetic strategy in dictating the final stereochemistry.[3]
Experimental Protocols
Protocol 1: Synthesis of Racemic trans-2-Aminocyclohexanol from Cyclohexene Oxide
This protocol outlines the initial synthesis of the racemic mixture prior to chiral resolution.
Materials:
-
Cyclohexene oxide
-
28% aqueous ammonia solution
-
Toluene
-
Autoclave with stirrer
Procedure:
-
To a 1 L autoclave equipped with a stirrer, add 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.[1]
-
Stir the mixture at 60 to 65°C for 4 hours.[1]
-
After cooling to room temperature, remove the precipitated by-product (2-(2-hydroxycyclohexyl)aminocyclohexanol) by filtration.[1]
-
Concentrate the ammonia under normal pressure.
-
Concentrate the reaction liquid to approximately 100 g under reduced pressure.[1]
-
Add 290 g of toluene to the concentrate and concentrate the mixture again.
-
Separate the precipitated crystal by filtration and dry under reduced pressure to yield racemic trans-2-aminocyclohexanol.[1]
-
Yield: 75.3 g (64.0%).[1]
-
Note: The subsequent chiral resolution is performed using a chiral acid like R-2-methoxyphenylacetic acid to form diastereomeric salts that can be separated by crystallization.[1]
Protocol 2: Enantioselective Synthesis of Protected trans-1,2-Amino Alcohol from meso-Cyclohexene Oxide
This protocol utilizes a chiral cobalt-salen catalyst for the asymmetric ring-opening of the epoxide.
Materials:
-
meso-Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co-OTf catalyst (e.g., complex 3 from the cited literature)
-
Solvent (as specified in the original literature)
-
p-xylene (as an internal standard for NMR analysis)
Procedure:
-
The reaction is run on a 0.5 mmol scale.[2]
-
Combine cyclohexene oxide, phenyl carbamate, and the oligomeric (salen)Co-OTf catalyst in the appropriate solvent.[2]
-
Heat the reaction mixture at 50°C for 24 hours.[2]
-
Determine the yield by ¹H NMR analysis relative to p-xylene as an internal standard.[2]
-
Determine the enantiomeric excess by GC analysis using a commercial chiral column.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic pathways to chiral aminocyclohexanol derivatives.
Conclusion
While this compound remains a highly effective chiral synthon, this guide demonstrates that several viable alternatives exist, each with distinct advantages.
-
For direct access to enantioenriched trans-1,2-difunctionalized cyclohexanes , the catalytic asymmetric ring-opening of meso-cyclohexene oxide presents a highly efficient and atom-economical strategy.
-
When high enantiopurity is paramount and yield is a secondary concern , the classical approach of resolving a racemic mixture synthesized from inexpensive starting materials remains a robust option.
-
For syntheses requiring a stable, versatile chiral diol intermediate , asymmetric dihydroxylation of cyclohexene provides a reliable entry point.
-
Organocatalytic methods offer a powerful means to construct highly substituted and functionalized chiral cyclohexane rings, though the stereochemical outcome is highly dependent on the specific catalytic system and substrates employed.
The choice of the optimal chiral synthon will ultimately depend on the specific target molecule, desired stereochemistry, and the overall synthetic strategy. The data and protocols presented here provide a foundation for making an informed decision to accelerate your research and development efforts.
References
- 1. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Cost-Effectiveness Analysis of (2R)-2-Cyclohexyloxirane Synthesis Protocols
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. (2R)-2-cyclohexyloxirane, a valuable chiral building block, can be synthesized through various protocols, each with its own economic and performance implications. This guide provides an objective comparison of three prominent methods: the Jacobsen-Katsuki epoxidation, the Shi epoxidation, and a chemoenzymatic approach, with a focus on experimental data to inform protocol selection.
Executive Summary
This analysis compares the cost-effectiveness of three primary methods for the synthesis of this compound: the metal-catalyzed Jacobsen-Katsuki epoxidation, the organocatalytic Shi epoxidation, and a biocatalytic chemoenzymatic method. The evaluation is based on catalyst cost, reagent expenses, reaction efficiency (yield and time), and enantioselectivity. While the Jacobsen-Katsuki and Shi epoxidations offer high enantioselectivity, the chemoenzymatic approach presents a potentially greener and more cost-effective alternative, particularly when considering catalyst reusability.
Data Presentation
The following tables summarize the key quantitative data for each synthesis protocol. Prices for catalysts and reagents are approximate and based on commercially available information, which can vary based on supplier and quantity.
Table 1: Catalyst and Reagent Cost Comparison
| Component | Protocol | Supplier Example | Price (USD) | Quantity |
| (R,R)-Jacobsen's Catalyst | Jacobsen-Katsuki | Sigma-Aldrich | ~$59.40 | 1 g |
| IndiaMART | ~$450/kg | 25 kg | ||
| Sodium Hypochlorite (10-15%) | Jacobsen-Katsuki | Lab Alley | ~$53.80 | 500 mL |
| Shi Epoxidation Catalyst | Shi Epoxidation | Sigma-Aldrich | ~$186.00 | 5 g |
| Oxone® | Shi Epoxidation | Sigma-Aldrich | ~$87.90 | 1 kg |
| Novozym® 435 | Chemoenzymatic | Varies | ||
| Cyclohexene | All | Varies | ||
| Hydrogen Peroxide | Chemoenzymatic | Varies |
Table 2: Performance Comparison of Synthesis Protocols for Cyclohexene Epoxidation
| Parameter | Jacobsen-Katsuki Epoxidation | Shi Epoxidation | Chemoenzymatic Epoxidation |
| Catalyst Loading | 0.1 - 10 mol%[1][2] | 20 - 30 mol%[3] | 1.7% w/w (enzyme)[4] |
| Yield | High (e.g., 90% for indene)[2] | Good to Excellent[5] | 75% for cyclohexene[4] |
| Enantiomeric Excess (ee) | >90% for various ligands[6] | High for trans/trisubstituted olefins[7] | High (substrate dependent) |
| Reaction Time | Varies (e.g., hours) | 1 hour (post-addition)[8] | 12 hours[4] |
| Key Reagents | Mn-salen catalyst, NaOCl | Fructose-derived catalyst, Oxone | Lipase, H₂O₂, Carboxylic acid |
| Purification | Chromatography/Distillation | Chromatography[8] | Distillation/Extraction[9] |
Experimental Protocols
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to achieve asymmetric epoxidation of unfunctionalized alkenes.[6]
Materials:
-
Cyclohexene
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite (NaOCl) solution, buffered to pH ~11.3
-
Dichloromethane (CH₂Cl₂)
-
4-(3-phenylpropyl)pyridine N-oxide (P₃NO) (optional co-catalyst)[2]
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of cyclohexene and Jacobsen's catalyst (typically 0.1-1 mol%) in dichloromethane is prepared in a flask equipped with a stirrer.[2]
-
The buffered sodium hypochlorite solution is added to the stirred organic solution at room temperature.
-
The two-phase mixture is stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or distillation to yield this compound.
Shi Epoxidation
The Shi epoxidation employs a chiral ketone catalyst derived from fructose in the presence of Oxone® (potassium peroxymonosulfate) to generate a chiral dioxirane in situ for asymmetric epoxidation.[7]
Materials:
-
Cyclohexene
-
Shi epoxidation catalyst (fructose-derived ketone)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclohexene in a mixture of acetonitrile and dimethoxymethane, the Shi catalyst (typically 20-30 mol%) is added.[3]
-
A buffered aqueous solution of Oxone® and potassium carbonate (to maintain a pH of ~10.5) is prepared.[3]
-
The Oxone® solution is added dropwise to the stirred reaction mixture at 0 °C.
-
The reaction is stirred for a specified time (e.g., 1 hour) after the addition is complete.[8]
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford this compound.[8]
Chemoenzymatic Epoxidation
This method utilizes a lipase, such as Novozym® 435 (immobilized Candida antarctica lipase B), to catalyze the in-situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent.[4]
Materials:
-
Cyclohexene
-
Novozym® 435
-
Hydrogen peroxide (H₂O₂) (30% w/w)
-
A carboxylic acid (e.g., phenylacetic acid)[4]
-
Organic solvent (e.g., chloroform)[4]
Procedure:
-
In a suitable reactor, cyclohexene, phenylacetic acid, and Novozym® 435 are suspended in an organic solvent.[4]
-
Hydrogen peroxide is added to the mixture, and the reaction is maintained at a controlled temperature (e.g., 35 °C) with stirring for a designated period (e.g., 12 hours).[4]
-
After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by distillation or other suitable methods.
Mandatory Visualizations
Figure 1: Logical workflow for the cost-effectiveness analysis of this compound synthesis.
Figure 2: Simplified experimental workflows for the three primary synthesis protocols.
Discussion and Conclusion
The selection of an optimal synthesis protocol for this compound is a multifactorial decision that extends beyond simple reaction yield.
-
Jacobsen-Katsuki Epoxidation: This method is a well-established and powerful tool for asymmetric epoxidation, often providing high enantioselectivities.[6] The catalyst loading can be relatively low, which can offset the high initial cost of the catalyst, especially at a larger scale where catalyst recovery and reuse become viable. The use of bleach as the terminal oxidant is cost-effective, though careful control of pH is necessary.
-
Shi Epoxidation: As an organocatalytic method, the Shi epoxidation avoids the use of transition metals, which can be advantageous in pharmaceutical applications where metal contamination is a concern. The catalyst is derived from a readily available and inexpensive starting material (fructose).[3] However, the catalyst loading is often higher than in metal-catalyzed reactions, and the cost of Oxone® as the oxidant should be considered.[3][7]
-
Chemoenzymatic Epoxidation: This "green chemistry" approach offers several potential advantages. The reaction is typically performed under mild conditions (temperature and pH), which can reduce energy costs and minimize side reactions. The key advantage lies in the potential for high catalyst reusability, as immobilized enzymes like Novozym® 435 can be recovered and used for multiple cycles, significantly lowering the effective catalyst cost per kilogram of product.[4] While reaction times may be longer, the overall process can be highly efficient and environmentally friendly.
For laboratory-scale synthesis where high enantiopurity is paramount and cost is a secondary concern, both the Jacobsen-Katsuki and Shi epoxidations are excellent choices. For industrial-scale production, the chemoenzymatic approach warrants serious consideration. Its potential for catalyst recycling, milder reaction conditions, and reduced waste streams align well with the principles of green and sustainable chemistry, which are of increasing importance in the pharmaceutical industry. A thorough process-specific economic analysis, including catalyst reusability studies and purification costs, is recommended to make a fully informed decision for large-scale manufacturing.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 8. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 9. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (2R)-2-cyclohexyloxirane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2R)-2-cyclohexyloxirane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Summary
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety. The following diagram outlines the logical workflow for selecting the correct PPE when handling this compound.
Experimental Protocols: Safe Handling and Disposal
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for flammable and irritant chemicals should also be available.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for handling epoxy compounds.[1] Always inspect gloves for tears or holes before use. If contact occurs, remove gloves immediately, wash hands, and don new gloves.
-
Clothing: A chemical-resistant lab coat should be worn. For larger quantities or tasks with a higher splash potential, consider a chemical-resistant apron or coveralls.[1] Closed-toe shoes are required.
-
-
Respiratory Protection: When working in a certified chemical fume hood, additional respiratory protection is typically not required. If a fume hood is not available, or in the event of a large spill, a respirator with organic vapor cartridges should be used.[1]
-
Preparation:
-
Clearly label all containers with the chemical name and associated hazards.
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Dispensing:
-
When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Use a funnel for transferring liquids to containers with small openings.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (if applicable): For small spills, after absorption, the area can be wiped down with a suitable solvent (e.g., acetone), followed by soap and water.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect hazardous waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][4] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
